4,5-Dichlorophthalonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichlorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJSZQFAMLVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357485 | |
| Record name | 4,5-Dichlorophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139152-08-2 | |
| Record name | 4,5-Dichlorophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichlorophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4,5-Dichlorophthalonitrile from 4,5-dichloro-1,2-benzenedicarboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4,5-Dichlorophthalonitrile, a critical intermediate for the production of substituted phthalocyanines. Phthalocyanines and their derivatives are of significant interest in diverse fields, including solar cell materials, nonlinear optics, and information recording materials.[1] The primary focus of this document is the dehydration of 4,5-dichloro-1,2-benzenedicarboxamide to yield the target dinitrile. This guide details the reaction pathway, presents a robust experimental protocol, summarizes quantitative data, and outlines the necessary workflow for a successful synthesis.
Introduction
This compound (also known as 4,5-dichloro-1,2-dicyanobenzene) is a dihalogenated phthalonitrile derivative.[1] Its synthesis from 4,5-dichloro-1,2-benzenedicarboxamide is a key chemical transformation.[2][3][4] This reaction is typically achieved through a dehydration process, where the amide functional groups are converted into nitrile groups. A common and effective method for this conversion utilizes phosphoryl chloride (POCl₃) in a suitable solvent like N,N-dimethylformamide (DMF).[1] This guide focuses on this established protocol, providing detailed steps and quantitative data for reproducibility in a research setting.
Reaction Pathway and Mechanism
The core transformation is the dehydration of the primary amide groups of 4,5-dichloro-1,2-benzenedicarboxamide to the corresponding nitriles. Phosphoryl chloride is a powerful dehydrating agent that facilitates this conversion. The reaction proceeds by activating the amide carbonyl oxygen, making the carbon more susceptible to the elimination of water.
Caption: Chemical transformation from diamide to dinitrile.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established literature.[1]
Materials:
-
4,5-dichloro-1,2-benzenedicarboxamide
-
N,N-dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask for filtration
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.165 g (5 mmol) of 4,5-dichloro-1,2-benzenedicarboxamide in 10 mL of N,N-dimethylformamide (DMF). Stir the mixture until the solid is completely dissolved.[1]
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Reagent Addition: While maintaining the temperature with the ice bath, slowly add 7 mL of phosphoryl chloride (POCl₃) dropwise to the solution over approximately 1 hour.[1]
-
Reaction: Continue stirring the reaction mixture in the ice bath for an additional 5 hours.[1]
-
Precipitation: After the reaction period, pour the reaction solution into a beaker containing ice water. The product will precipitate out as a solid.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Washing and Drying: Wash the collected solid thoroughly with plenty of distilled water to remove any residual DMF and salts. Allow the product to dry completely.[1] The resulting pure product is this compound.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis.
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Volume (mL) | Role |
| 4,5-dichloro-1,2-benzenedicarboxamide | ~233.06 | 1.165 | 5 | - | Starting Material |
| N,N-dimethylformamide (DMF) | 73.09 | - | - | 10 | Solvent |
| Phosphoryl chloride (POCl₃) | 153.33 | - | - | 7 | Dehydrating Agent |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reaction Temperature | Ice bath (approx. 0 °C) | [1] |
| Reaction Time | 6 hours total (1 hr addition + 5 hr) | [1] |
| Product Yield (mass) | 0.69 g | [1] |
| Product Yield (%) | 70% | [1] |
Table 3: Product Characterization
| Analysis Method | Solvent | Result | Reference |
| ¹H NMR (500MHz) | CDCl₃ | δ(ppm): 7.91 (s, 2H) | [1] |
| Melting Point | - | 180-184 °C (lit.) | [3] |
| Appearance | - | Off-white powder | [3] |
Experimental Workflow
The logical flow of the experimental procedure is visualized below.
References
An In-depth Technical Guide to 4,5-Dichlorophthalonitrile: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichlorophthalonitrile, a dihalogenated aromatic nitrile, serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique electronic properties, stemming from the electron-withdrawing chloro and cyano functionalities, render it highly reactive towards nucleophilic substitution, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in the synthesis of phthalocyanine precursors and other derivatives.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][2] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4,5-Dichlorobenzene-1,2-dicarbonitrile | [2] |
| Synonyms | 1,2-Dichloro-4,5-dicyanobenzene, 4,5-Dicyano-1,2-dichlorobenzene | |
| CAS Number | 139152-08-2 | [3] |
| Molecular Formula | C₈H₂Cl₂N₂ | [2][3] |
| Molecular Weight | 197.02 g/mol | [2][3] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 180-185 °C | [1][2] |
| Boiling Point | 312.4 ± 42.0 °C (Predicted) | [1] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Almost transparent in hot methanol | [1] |
Reactivity and Synthetic Applications
The core reactivity of this compound is centered around the electron-deficient nature of its aromatic ring. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the adjacent electron-withdrawing nitrile groups. This reactivity profile makes it an essential precursor for the synthesis of substituted phthalonitriles, which are, in turn, the foundational components for the construction of phthalocyanine macrocycles.[1]
Nucleophilic Aromatic Substitution
This compound readily undergoes base-catalyzed nucleophilic aromatic substitution reactions with a variety of nucleophiles, including O- and S-nucleophiles.[1] Common nucleophiles employed in these reactions include phenols, thiophenols, and alkoxides.[4] The reaction typically proceeds in a polar apathetic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate.[4]
Caption: General scheme of nucleophilic aromatic substitution of this compound.
Synthesis of Phthalocyanine Precursors
A primary application of this compound is in the synthesis of tetra-substituted phthalocyanines. The nucleophilic substitution reaction is employed to introduce various peripheral functionalities onto the phthalonitrile core. For instance, reaction with two equivalents of a substituted phenol or thiol yields a symmetrically substituted phthalonitrile. These substituted phthalonitriles can then undergo cyclotetramerization to form the corresponding phthalocyanine.[4]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves a multi-step process starting from 4,5-dichlorophthalic acid.[5]
Step 1: Synthesis of 4,5-Dichlorophthalic Anhydride
-
Dissolve 4,5-dichlorophthalic acid (1 equivalent) in an excess of acetic anhydride.
-
Reflux the mixture at 140 °C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash thoroughly with diethyl ether, and dry to obtain 4,5-dichlorophthalic anhydride.
Step 2: Synthesis of 4,5-Dichlorophthalamide
-
Dissolve the 4,5-dichlorophthalic anhydride (1 equivalent) in formamide.
-
Reflux the mixture at 160 °C for 3 hours.
-
Pour the hot reaction mixture into a larger flask and cool to room temperature.
-
Add a 25% ammonia solution and stir for 24 hours.
-
Add another portion of 25% ammonia solution and continue stirring for an additional 24 hours.
-
Filter the precipitate, wash with distilled water and then with diethyl ether, and dry to yield 4,5-dichlorophthalamide.
Step 3: Synthesis of this compound
-
Dissolve the 4,5-dichlorophthalamide (1 equivalent) in DMF.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise over 1 hour.
-
Continue the reaction in the ice bath for 5 hours.
-
Pour the reaction solution into ice water to precipitate the product.
-
Filter the precipitate, wash extensively with distilled water, and dry to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Representative Nucleophilic Aromatic Substitution: Synthesis of 4,5-Di(hexylthio)phthalonitrile
The following is a representative protocol for the nucleophilic substitution of this compound with hexanethiol, adapted from the literature.[4]
-
To a solution of this compound (1 equivalent) in DMSO, add potassium carbonate (2.2 equivalents).
-
To this suspension, add hexanethiol (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,5-di(hexylthio)phthalonitrile.
Caption: Experimental workflow for the synthesis of 4,5-di(hexylthio)phthalonitrile.
Biological Activity Considerations
While this compound itself is primarily utilized as a chemical intermediate, its derivatives have been the subject of biological investigation. In particular, phthalocyanines derived from substituted phthalonitriles have shown promise in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation. Furthermore, certain dichlorophenylacrylonitrile derivatives have demonstrated selective cytotoxicity against breast cancer cell lines.[6] However, there is limited publicly available data on the direct biological activity or effects on specific signaling pathways of the parent this compound molecule. Its toxicity profile suggests that it should be handled with appropriate safety precautions in a laboratory setting.[3]
Conclusion
This compound is a versatile and reactive building block with significant applications in the synthesis of functional organic materials and complex molecules. Its chemical properties are dominated by the electron-deficient nature of the aromatic ring, which facilitates nucleophilic aromatic substitution reactions. This reactivity has been extensively exploited in the preparation of precursors for phthalocyanines and other substituted aromatic compounds. The experimental protocols provided herein offer a practical guide for the synthesis and derivatization of this important chemical intermediate. Further research into the biological activities of this compound and its simpler derivatives may unveil new opportunities in the field of drug discovery and development.
References
- 1. This compound CAS#: 139152-08-2 [amp.chemicalbook.com]
- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 3. This compound | C8H2Cl2N2 | CID 853747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 4,5-Dichlorophthalonitrile in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dichlorophthalonitrile, a key intermediate in the synthesis of various functional dyes, particularly phthalocyanines. Due to a lack of extensive published quantitative solubility data, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a procedural workflow to guide researchers in obtaining precise solubility measurements.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₂Cl₂N₂ | [1][2] |
| Molecular Weight | 197.02 g/mol | [1][2][3] |
| Melting Point | 180-184 °C | [3][4] |
| Appearance | White to off-white powder/crystal | [4] |
| CAS Number | 139152-08-2 | [1][2] |
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Context/Reference |
| Hot Methanol | "Almost transparency" indicating good solubility | [4][5] |
| Ethanol | Soluble, as it can be crystallized from it | Implied from purification methods mentioned in patents. |
| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent for syntheses involving this compound.[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Utilized as a solvent in reactions with this compound.[6] |
| Chloroform | Likely Soluble | Phthalocyanines derived from it are often soluble in chloroform.[6] |
| Tetrahydrofuran (THF) | Likely Soluble | Phthalocyanines derived from it are often soluble in THF.[7] |
It is important to note that "soluble" in the context of a reaction solvent implies that a sufficient concentration can be achieved for the reaction to proceed efficiently. For applications requiring precise concentrations, experimental determination of solubility is necessary.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized yet detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a common and reliable way to obtain quantitative solubility data.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to at least 0.1 mg)
-
Small vials or flasks with tight-fitting caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials for drying
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, let the vial stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact weight of the vial containing the filtered solution.
-
Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.
-
Once all the solvent has evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the dried solute.
-
Solubility is typically expressed in g/100 g of solvent or g/100 mL of solvent.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A flowchart of the key steps in the gravimetric determination of solubility.
Signaling Pathways and Logical Relationships
This compound is primarily recognized as a synthetic building block and not for its direct involvement in biological signaling pathways. Its main utility lies in the synthesis of phthalocyanines, which are then investigated for various applications. The logical relationship of its use is as a precursor in a multi-step chemical synthesis.
Caption: The synthetic pathway from this compound to Phthalocyanines.
References
- 1. scbt.com [scbt.com]
- 2. 4,5-二氯邻苯二甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 99 139152-08-2 [sigmaaldrich.com]
- 4. This compound CAS#: 139152-08-2 [amp.chemicalbook.com]
- 5. This compound | 139152-08-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
4,5-Dichlorophthalonitrile CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
Chemical Name: 4,5-Dichlorophthalonitrile Synonyms: 4,5-Dichloro-1,2-benzenedicarbonitrile, 1,2-Dichloro-4,5-dicyanobenzene CAS Number: 139152-08-2
Molecular Formula: C₈H₂Cl₂N₂ Molecular Weight: 197.02 g/mol
Spectral Data
A comprehensive analysis of this compound's spectral data is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |
| ¹H | CDCl₃ | 7.91 | Singlet | 2H |
Table 1: ¹H NMR Spectral Data for this compound[1]
Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the dehydration of 4,5-dichlorophthalamide.[1]
Materials:
-
4,5-dichlorophthalamide
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Distilled water
Procedure:
-
Dissolve 1.165 g (5 mmol) of 4,5-dichlorophthalamide in 10 mL of DMF in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add 7 mL of POCl₃ dropwise to the cooled solution over approximately 1 hour, maintaining the temperature with the ice bath.
-
Continue stirring the reaction mixture in the ice bath for an additional 5 hours.
-
After the reaction is complete, pour the reaction mixture into ice water to induce crystallization of the product.
-
Filter the precipitate and wash it thoroughly with a large volume of distilled water.
-
Dry the collected solid to obtain the pure this compound.
This procedure has a reported yield of approximately 70%.[1]
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a multi-step process starting from 4,5-dichlorophthalic acid.
Caption: Synthetic pathway of this compound.
Application in Phthalocyanine Synthesis
This compound is a key precursor in the synthesis of substituted phthalocyanines, which are large, aromatic macrocyclic compounds with a wide range of applications, including in materials science and photodynamic therapy. The chloro-substituents on the phthalonitrile ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
The general reaction involves the cyclotetramerization of four phthalonitrile units in the presence of a metal salt, leading to the formation of a metallophthalocyanine.
Caption: General workflow for synthesizing substituted phthalocyanines.
Biological Activity Context
While direct studies on the signaling pathways of this compound are limited, research on related dichlorophenyl-containing nitrile derivatives provides insights into their potential biological activities. For instance, certain dichlorophenylacrylonitriles have been shown to exhibit selective cytotoxicity against breast cancer cell lines.[4] This activity is often associated with their ability to act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell proliferation, and differentiation.
The general mechanism for AhR activation involves the binding of a ligand, translocation of the receptor-ligand complex to the nucleus, and subsequent dimerization with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, thereby modulating their transcription.
Although this pathway has not been directly confirmed for this compound, its structural similarity to other AhR ligands suggests this as a plausible area for future investigation into its biological effects.
Caption: Postulated Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
A Technical Guide to the Derivatives of 4,5-Dichlorophthalonitrile for the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichlorophthalonitrile is a highly versatile aromatic compound that serves as a critical building block in the synthesis of advanced functional materials. Its structure, featuring two nitrile groups and two chlorine atoms on a benzene ring, provides multiple reactive sites for chemical modification. The chlorine atoms are particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This capability enables the precise tuning of the resulting material's properties. Furthermore, the nitrile groups can undergo cyclotetramerization to form phthalocyanine macrocycles or thermal polymerization to create highly cross-linked, robust polymer networks.
This technical guide explores the synthesis, characterization, and application of novel materials derived from this compound, with a focus on high-performance polymers and functional phthalocyanine complexes. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in this dynamic field.
Synthesis of Functionalized Phthalonitrile Monomers
The primary route for derivatizing this compound is through nucleophilic aromatic substitution. In this reaction, the electron-withdrawing nitrile groups activate the chlorine atoms, facilitating their displacement by various nucleophiles. This method is widely used to synthesize monomers with tailored properties by introducing specific ether, thioether, or other linkages.[1][2]
A general pathway for this synthesis involves reacting this compound with a nucleophile (Nu-H), often in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[3]
Caption: General synthesis of 4,5-disubstituted phthalonitrile derivatives.
Experimental Protocol: Synthesis of 4,5-Dihexylthiophthalonitrile
This protocol is adapted from the seminal work on one of the most popular derivatives used in phthalocyanine chemistry.[3][4]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Base: Add powdered anhydrous potassium carbonate (K₂CO₃) to the solution.
-
Nucleophile Addition: Slowly add hexanethiol to the stirred mixture at room temperature.
-
Reaction: Heat the mixture and maintain it at a controlled temperature (e.g., 50-70°C) for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash it thoroughly with water to remove inorganic salts, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 4,5-dihexylthiophthalonitrile.[3]
Phthalonitrile-Based High-Performance Polymers
Phthalonitrile monomers can be transformed into high-performance thermosetting polymers through a thermal curing process. These polymers are renowned for their exceptional thermal and oxidative stability, high char yields, low water absorption, and excellent mechanical properties at elevated temperatures, making them suitable for aerospace and military applications.[5][6]
The curing process involves complex reactions of the nitrile groups, leading to the formation of a highly cross-linked network consisting of triazine, phthalocyanine, and isoindoline structures.[7][8] The polymerization can be initiated by heat alone, but curing agents, such as aromatic amines, are often added to reduce the curing temperature and accelerate the reaction rate.[5][9][10]
Caption: Workflow for the preparation and analysis of phthalonitrile polymers.
Experimental Protocol: Polymer Curing
-
Monomer Preparation: Melt the phthalonitrile monomer (e.g., 1,3-bis(3,4-dicyanophenoxy)benzene) at a temperature above its melting point.
-
Curing Agent Addition: If used, add a specified weight percentage of a curing agent (e.g., 4,4′-diaminodiphenyl ether) to the molten monomer and stir until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at an elevated temperature to remove any entrapped air or volatile impurities.
-
Curing Cycle: Transfer the degassed resin to a mold and subject it to a staged curing cycle in an oven. A typical cycle might be:
-
Post-Curing: For optimal properties, the cured polymer is often post-cured at a higher temperature (e.g., 375°C) for an extended period (e.g., 4-8 hours).[7]
-
Characterization: The resulting polymer can then be characterized using various analytical techniques.
Data Presentation: Properties of Cured Phthalonitrile Polymers
The properties of these polymers are highly dependent on the monomer structure and the curing conditions.
| Polymer System | Curing Agent | Tg (°C) | Td5% (°C, N₂) | Char Yield at 800°C (%, N₂) | Storage Modulus at RT (GPa) | Reference |
| 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB) | DDE | >400 | >470 | ~72 | >3.3 | [7][8] |
| 1,2-bis(3,4-dicyanophenoxy)benzene (o-BDB) | DDE | >400 | >470 | - | >3.3 | [7] |
| Cyclotriphosphazene-containing PN (CTP-PN) | Self-curing | - | 405 | >70 | - | [8] |
| Biphenyl Phthalonitrile (BPh) Prepolymer | Carborane | >320 | 538 | ~75 | - | [9][10] |
Tg: Glass Transition Temperature; Td5%: Temperature at 5% weight loss; DDE: 4,4′-diaminodiphenyl ether; RT: Room Temperature.
Synthesis of Substituted Phthalocyanines
This compound and its derivatives are crucial precursors for synthesizing octasubstituted phthalocyanines. These macrocyclic compounds have significant applications as dyes, chemical sensors, and in photodynamic therapy.[3][11] The synthesis is typically achieved through a template-driven cyclotetramerization reaction, where four phthalonitrile units condense around a central metal ion.
Caption: Synthesis of octasubstituted metallophthalocyanines.
Experimental Protocol: Synthesis of Octachloro-substituted Zinc Phthalocyanine
-
Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add this compound and a metal salt (e.g., anhydrous ZnCl₂) in a molar ratio of approximately 4:1.
-
Solvent: Add a high-boiling point solvent, such as 1-chloronaphthalene.[11]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere with constant stirring for several hours (e.g., 2-6 hours).[11] The formation of the deeply colored phthalocyanine complex indicates the progress of the reaction.
-
Isolation: Cool the reaction mixture and dilute it with a non-polar solvent like hexane or methanol to precipitate the crude product.
-
Purification: Filter the solid product and wash it sequentially with solvents like methanol, acetone, and hexane to remove unreacted starting materials and solvent residues. Further purification can be achieved by soxhlet extraction or column chromatography.
Characterization Techniques
A suite of analytical methods is essential for the comprehensive characterization of both the monomeric precursors and the final polymeric or macrocyclic materials.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the structure of monomers and to monitor the curing of polymers by observing the disappearance of the characteristic nitrile (-C≡N) stretching peak around 2230 cm⁻¹ and the appearance of peaks for triazine or other cross-linked structures.[7][8][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise chemical structure of the synthesized phthalonitrile monomers.[1][8]
-
Differential Scanning Calorimetry (DSC): Determines the melting point (Tₘ) and processing window of monomers, as well as the curing exotherms. For cured polymers, it is used to measure the glass transition temperature (T₉), a key indicator of the material's service temperature.[7][13]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal and thermo-oxidative stability of the cured polymers by measuring weight loss as a function of temperature. Key parameters obtained are the onset decomposition temperature and the char yield at high temperatures.[7][8][13]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the polymers, including the storage modulus (stiffness) and a more precise measurement of the glass transition temperature.[7][9]
Conclusion
This compound stands out as a foundational platform for creating a diverse range of novel materials. The straightforward derivatization via nucleophilic substitution allows for the synthesis of custom-designed monomers. These monomers can be converted into either highly stable thermosetting polymers with exceptional performance in extreme environments or into functional phthalocyanine complexes for advanced applications in sensing and electronics. The detailed protocols and compiled data in this guide offer a solid foundation for researchers aiming to innovate and expand the frontiers of materials science using this versatile chemical building block.
References
- 1. cenmed.com [cenmed.com]
- 2. 4,5-二氯邻苯二甲腈 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalonitrile polymers: Cure behavior and properties | Semantic Scholar [semanticscholar.org]
- 6. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octachlorinated Metal Phthalocyanines (M = Co, Zn, VO): Crystal Structures, Thin-Film Properties, and Chemiresistive Sensing of Ammonia and Hydrogen Sulfide [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Electronic Landscape: A Theoretical Exploration of 4,5-Dichlorophthalonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichlorophthalonitrile is a pivotal precursor in the synthesis of a diverse array of phthalocyanine-based functional materials, which are integral to advancements in fields ranging from photodynamic therapy to molecular electronics. A profound understanding of the electronic structure of this foundational molecule is paramount for the rational design and optimization of these advanced materials. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic properties of this compound. It details the standard computational methodologies, presents key electronic parameters in a structured format, and visualizes the molecular structure and its synthetic utility. This document serves as a foundational resource for researchers engaged in the computational analysis and experimental application of phthalonitrile derivatives.
Introduction
This compound (C₈H₂Cl₂N₂) is a halogenated aromatic dinitrile that serves as a versatile building block in organic synthesis.[1] Its primary application lies in the template synthesis of peripherally substituted phthalocyanines, where the chlorine atoms can be readily displaced by a variety of nucleophiles, allowing for the fine-tuning of the resulting macrocycle's electronic and photophysical properties. The electronic characteristics of the precursor, this compound, intrinsically influence the properties of the final phthalocyanine product. Therefore, a detailed theoretical investigation of its electronic structure is crucial for predicting the behavior of its derivatives and for the in silico design of novel functional molecules. This guide outlines the standard theoretical framework for such an investigation.
Theoretical Methodology: A Standard Protocol
The electronic structure of this compound can be effectively investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method for molecules of this nature. A typical computational protocol is detailed below.
Geometry Optimization
The first step in any theoretical study is to determine the ground-state molecular geometry. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) is a Pople-style basis set that includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
Frequency Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Electronic Structure Analysis
With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure. Key properties that are typically analyzed include:
-
Molecular Orbitals (MOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
-
Electron Density and Electrostatic Potential (ESP): The electron density distribution reveals the regions of high and low electron concentration in the molecule. The ESP map provides insights into the charge distribution and is useful for predicting sites susceptible to electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: This analysis provides a way to partition the total electron density among the individual atoms, resulting in partial atomic charges. This information is valuable for understanding the polarity of bonds and the overall charge distribution.
Predicted Electronic Properties
While a dedicated theoretical study on this compound is not extensively reported in the literature, the following tables summarize the expected quantitative data based on typical DFT calculations for similar aromatic nitriles.
Table 1: Calculated Energies and Dipole Moment of this compound
| Parameter | Value |
| Total Energy (Hartree) | Value would be obtained from calculation |
| HOMO Energy (eV) | Value would be obtained from calculation |
| LUMO Energy (eV) | Value would be obtained from calculation |
| HOMO-LUMO Gap (eV) | Value would be obtained from calculation |
| Dipole Moment (Debye) | Value would be obtained from calculation |
Table 2: Mulliken Atomic Charges of this compound
| Atom | Charge (a.u.) |
| C1 | Value would be obtained from calculation |
| C2 | Value would be obtained from calculation |
| C3 | Value would be obtained from calculation |
| C4 | Value would be obtained from calculation |
| C5 | Value would be obtained from calculation |
| C6 | Value would be obtained from calculation |
| Cl7 | Value would be obtained from calculation |
| Cl8 | Value would be obtained from calculation |
| N9 (from C1-CN) | Value would be obtained from calculation |
| N10 (from C2-CN) | Value would be obtained from calculation |
| H11 | Value would be obtained from calculation |
| H12 | Value would be obtained from calculation |
Visualizing the Molecular and Logical Frameworks
Visual representations are crucial for understanding the structure and utility of this compound. The following diagrams were generated using the DOT language.
Caption: Molecular structure of this compound.
Caption: A typical workflow for computational analysis.
References
4,5-Dichlorophthalonitrile: A Versatile Precursor for Advanced Materials in Science and Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4,5-Dichlorophthalonitrile is a highly versatile and reactive aromatic compound that serves as a critical building block in the synthesis of a wide array of functional organic materials. Its two adjacent nitrile groups readily undergo cyclotetramerization to form the core of phthalocyanine macrocycles, while the two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This unique combination of reactive sites makes this compound a molecule of significant interest in materials science, with applications spanning high-performance polymers, functional dyes, chemiresistive sensors, and materials for biomedical applications. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on the synthesis, properties, and experimental protocols for the creation of advanced materials.
Synthesis of Substituted Phthalocyanines
This compound is a key precursor in the synthesis of various substituted phthalocyanines. The reactivity of its chlorine atoms allows for the introduction of a wide range of substituents, thereby tuning the electronic, optical, and solubility properties of the resulting phthalocyanine complexes.
Octachloro-Substituted Metal Phthalocyanines
Direct cyclotetramerization of this compound in the presence of a metal salt yields octachloro-substituted metal phthalocyanines (MPcCl₈).[1] These materials are gaining attention for their potential in chemiresistive sensing applications due to their unique electronic structure and intermolecular interactions.[1] The presence of eight chlorine atoms significantly influences the electronic properties, often leading to n-type semiconductor behavior, which is relatively rare for phthalocyanines.[1]
Experimental Protocol: Synthesis of Octachloro-Substituted Metal Phthalocyanines (M = Co, Zn, VO) [1]
-
Materials: this compound, CoCl₂, ZnCl₂, or VOCl₃, 1-chloronaphthalene.
-
Procedure:
-
A mixture of this compound and the corresponding metal chloride is refluxed in 1-chloronaphthalene.
-
The reaction mixture is stirred constantly for 2 hours.
-
The crude product is then collected and purified.
-
Quantitative Data: Properties of Octachlorinated Metal Phthalocyanines
| Property | CoPcCl₈ | ZnPcCl₈ | VOPcCl₈ | Reference |
| Crystal System | Triclinic (P-1) | Triclinic (P-1) | Tetragonal | [1] |
| Interplanar Distance (Å) | 3.381 | - | - | [1] |
| Band Gap (eV) | - | - | - | - |
Further characterization data can be found in the cited literature.
Asymmetrically Substituted Phthalocyanines
This compound is an invaluable starting material for creating asymmetrically substituted phthalonitriles, which are then used to synthesize phthalocyanines with tailored functionalities.[2] This is achieved through nucleophilic aromatic substitution reactions where one or both chlorine atoms are replaced by other groups.[3]
Reaction Pathway: Synthesis of Substituted Phthalonitriles
Caption: General reaction scheme for the synthesis of 4,5-disubstituted phthalonitriles.
This approach allows for the synthesis of phthalocyanines with improved solubility, specific electronic properties, and reactive sites for further functionalization, making them suitable for applications in nonlinear optics, photodynamic therapy, and as catalysts.[2]
High-Performance Phthalonitrile-Based Polymers
This compound serves as a monomer in the synthesis of high-performance polymers, particularly poly(arylene ether nitrile)s. These polymers are known for their exceptional thermal stability, high mechanical strength, low water absorption, and excellent flame retardancy.
Experimental Workflow: Synthesis of Poly(arylene ether nitrile)
Caption: A typical workflow for the synthesis and characterization of poly(arylene ether nitrile)s.
Quantitative Data: Thermal Properties of Phthalonitrile-Based Polymers
| Polymer System | Decomposition Temperature (T_d, 5% weight loss, °C) | Char Yield at 800 °C (%) | Glass Transition Temperature (T_g, °C) | Reference |
| Imide-containing phthalonitrile polymer | 433-492 (in N₂) | 40-51 | - | |
| Imide-containing phthalonitrile polymer | 424-478 (in air) | - | - |
Note: The properties of phthalonitrile polymers can vary significantly depending on the specific monomers and curing agents used.
Functional Dyes and Pigments
The derivatives of this compound, particularly the resulting phthalocyanines, are intensely colored compounds and are used as robust dyes and pigments. The substituents introduced via nucleophilic substitution on the phthalonitrile precursor can be used to fine-tune the color, solubility, and fastness properties of the final pigment.
Chemiresistive Gas Sensors
Octachloro-substituted metal phthalocyanines derived from this compound have shown significant promise as active materials in chemiresistive gas sensors.[1] These sensors operate by detecting changes in the electrical resistance of the material upon exposure to specific gases. The high density of electron-withdrawing chlorine atoms makes the phthalocyanine ring more electron-deficient, which can enhance its interaction with electron-donating analyte gases.
Logical Relationship: Structure to Sensing Properties
Caption: Relationship between the starting material and the final sensing application.
This compound is a cornerstone molecule in the development of advanced functional materials. Its unique reactivity allows for the systematic design and synthesis of a vast library of phthalocyanines and high-performance polymers with tailored properties. The applications of these materials are extensive and continue to grow, with significant potential in electronics, sensing, and biomedical fields. Further research into novel substitution reactions and polymerization techniques involving this compound is expected to yield even more sophisticated materials with enhanced performance characteristics, solidifying its importance in modern materials science.
References
4,5-Dichlorophthalonitrile: A Versatile Precursor for n-Type Organic Semiconductors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4,5-Dichlorophthalonitrile is a halogenated aromatic dinitrile that serves as a important building block in the synthesis of various functional organic materials.[1][2] Its chemical structure, characterized by two adjacent cyano groups and two chlorine atoms on the benzene ring, makes it an ideal precursor for the creation of electron-deficient π-conjugated systems.[3] These systems are of significant interest in the field of organic electronics for their potential as n-type semiconductors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of n-type semiconductors derived from this compound, with a particular focus on octachloro-substituted metal phthalocyanines.
The introduction of electron-withdrawing chlorine atoms onto the phthalocyanine macrocycle effectively lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), facilitating electron injection and transport, a key characteristic of n-type semiconductors.[4] This guide will delve into the synthetic methodologies, present key quantitative data, and provide detailed experimental protocols for the preparation and characterization of these materials. Furthermore, it will explore their application in electronic devices, such as organic field-effect transistors (OFETs).
Synthesis of n-Type Semiconductors from this compound
The primary route to synthesizing n-type semiconductors from this compound involves a metal-templated cyclotetramerization reaction to form octachloro-substituted metal phthalocyanines (MPcCl₈). This process involves the reaction of four molecules of this compound in the presence of a metal salt, leading to the formation of a highly stable, planar macrocycle with a central metal ion.
Experimental Protocol: Synthesis of Octachloro-Substituted Metal Phthalocyanines (MPcCl₈; M = Co, Zn, VO)
This protocol is adapted from a solution-based cyclotetramerization method.[4]
Materials:
-
This compound (≥99%)
-
Anhydrous metal chloride (e.g., CoCl₂, ZnCl₂, VOCl₃)
-
1-Chloronaphthalene (≥85%)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard reflux apparatus with a magnetic stirrer and condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Washing solvents: 0.1 M H₂SO₄, 0.1 M NaOH, deionized water, ethanol, acetone
-
Drying oven or vacuum oven
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound and the corresponding metal chloride in a molar ratio of approximately 4:1.
-
Add a sufficient amount of 1-chloronaphthalene to the flask to act as a high-boiling solvent.
-
Flush the apparatus with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture to reflux under a constant flow of the inert gas, with vigorous stirring.
-
Maintain the reflux for a period of 2 to 5 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with 0.1 M H₂SO₄ and 0.1 M NaOH solutions to remove any unreacted metal salts and acidic or basic impurities.
-
Follow with thorough washing with deionized water until the filtrate is neutral.
-
Further purify the product by washing with hot water, ethanol, and acetone to remove any remaining impurities and solvent.
-
Dry the final product in an oven or under vacuum at an elevated temperature to yield the octachloro-substituted metal phthalocyanine as a dark-colored powder.
Quantitative Data on n-Type Semiconductors Derived from this compound
The electronic properties of the resulting octachloro-substituted metal phthalocyanines are crucial for their function as n-type semiconductors. The following tables summarize key quantitative data, including DFT-calculated band gaps and representative device performance of a related chlorinated phthalocyanine.
| Compound | Metal Center (M) | DFT Calculated Band Gap (eV)[4] |
| CoPcCl₈ | Cobalt (Co) | 1.19 |
| ZnPcCl₈ | Zinc (Zn) | 1.11 |
| VOPcCl₈ | Vanadyl (VO) | 0.78 |
Table 1: Electronic Properties of Octachloro-Substituted Metal Phthalocyanines.
| Device Parameter | Value |
| Active Material | Copper Perchlorinated Phthalocyanine (CuPcCl₁₆) |
| Device Architecture | Top-Contact, Bottom-Gate OFET |
| Electron Mobility (µ) | 0.46 x 10⁻² cm²/Vs[5] |
| On/Off Current Ratio | Not Reported |
| Threshold Voltage (Vₜ) | 30 V[5] |
Table 2: Representative OFET Performance of a Chlorinated Phthalocyanine Semiconductor. (Note: This data is for a more heavily chlorinated phthalocyanine and serves as a reference for the potential performance of n-type devices based on chlorinated phthalocyanines.)
Device Fabrication and Characterization
The n-type semiconducting materials derived from this compound can be incorporated into organic field-effect transistors (OFETs) to evaluate their charge transport properties. A common device architecture is the bottom-gate, top-contact configuration.
Experimental Protocol: Fabrication of a Top-Contact, Bottom-Gate OFET
This is a general protocol for the fabrication of an OFET using a solution-processable organic semiconductor.
Materials and Equipment:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Organic semiconductor solution (e.g., MPcCl₈ dissolved in a suitable organic solvent)
-
Spin coater
-
Vacuum chamber for thermal evaporation
-
Shadow mask for defining source and drain electrodes
-
Gold (Au) or other suitable metal for source and drain contacts
-
Semiconductor parameter analyzer for electrical characterization
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of OTS to improve the interface quality and promote better film growth of the organic semiconductor. This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane.
-
Semiconductor Deposition: Deposit a thin film of the organic semiconductor onto the treated SiO₂ surface. For solution-processable materials, this is typically done by spin-coating a solution of the semiconductor.[6] The spin speed and solution concentration are optimized to achieve the desired film thickness.
-
Annealing: Anneal the semiconductor film to improve its crystallinity and morphology. The annealing temperature and time are dependent on the specific material.
-
Electrode Deposition: Deposit the source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation in a high-vacuum chamber. Gold is a commonly used electrode material. The channel length (L) and width (W) of the transistor are defined by the dimensions of the shadow mask.
-
Device Characterization: Electrically characterize the fabricated OFET using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to obtain the output and transfer characteristics. From these characteristics, key performance parameters such as electron mobility, on/off current ratio, and threshold voltage can be extracted.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis workflow for octachloro-substituted metal phthalocyanines.
Caption: Fabrication workflow for a top-contact, bottom-gate OFET.
Caption: Energy level diagram for an n-type organic semiconductor.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5-二氯邻苯二甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Solution-processed organic transistors based on semiconducting blends - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
The Gateway to Functional Phthalocyanines: An In-depth Technical Guide to the Nucleophilic Aromatic Substitution of 4,5-Dichlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) of 4,5-Dichlorophthalonitrile, a critical precursor in the synthesis of advanced functional materials. This document details the core principles of the reaction, provides specific experimental protocols, and explores the applications of the resulting phthalocyanine derivatives in cutting-edge fields such as gas sensing and photodynamic therapy.
Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The nucleophilic aromatic substitution of this compound is a powerful method for the synthesis of a wide array of 4,5-disubstituted phthalonitriles. These molecules are essential building blocks for the production of symmetrically substituted phthalocyanines, compounds with tunable electronic and photophysical properties.
The reaction proceeds via a bimolecular addition-elimination mechanism. The key steps are:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom. This attack is facilitated by the electron-withdrawing nature of the two cyano (-CN) groups, which activate the aromatic ring towards nucleophilic attack. This step leads to the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), the leaving group.
The presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for the stabilization of the Meisenheimer intermediate and, consequently, for the facility of the SNAr reaction. In this compound, the two cyano groups provide this necessary activation.
Data Presentation: A Summary of Reaction Parameters
The following tables summarize key quantitative data for the nucleophilic aromatic substitution of this compound with various nucleophiles, providing a comparative overview of reaction conditions and outcomes.
Table 1: Reaction of this compound with Phenolic Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-di-tert-butylphenol | K₂CO₃ | DMF | 80 | 12 (overnight) | Not specified | [1] |
Table 2: Reaction of this compound with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hexanethiol | K₂CO₃ | DMSO | Not specified | Not specified | 79 | [2] |
Experimental Protocols: Detailed Methodologies
This section provides detailed, step-by-step procedures for the synthesis of substituted phthalonitriles from this compound.
Synthesis of 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile
This protocol details the reaction of this compound with 2,4-di-tert-butylphenol.
Materials:
-
This compound (1.00 g, 5.08 mmol)
-
2,4-di-tert-butylphenol (2.20 g, 10.7 mmol, 2.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (4.91 g, 35.5 mmol, 7 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) (75 ml)
Procedure:
-
To a solution of this compound and 2,4-di-tert-butylphenol in dry DMF, add ground potassium carbonate.
-
Stir the reaction mixture overnight at 80 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis of 4,5-Dihexylthiophthalonitrile
This protocol describes the synthesis of 4,5-dihexylthiophthalonitrile, a key precursor for soluble phthalocyanines.[2]
Materials:
-
This compound
-
Hexanethiol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in DMSO.
-
Add hexanethiol to the solution.
-
Add potassium carbonate as the base.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitor by TLC).
-
Work-up the reaction mixture by pouring it into water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 4,5-dihexylthiophthalonitrile in 79% yield.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the applications of phthalocyanines derived from this compound.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Caption: The mechanism of photodynamic therapy using phthalocyanines.
Caption: The workflow of a chemiresistive gas sensor based on phthalocyanines.
References
Spectroscopic Characterization of 4,5-Dichlorophthalonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4,5-dichlorophthalonitrile using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the expected spectral features and provides standardized experimental protocols for obtaining these spectra.
Introduction
This compound is a halogenated aromatic dinitrile, a versatile building block in the synthesis of various functional materials, including phthalocyanines, which have applications in catalysis, sensing, and photodynamic therapy.[1] Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. NMR and IR spectroscopy are powerful analytical techniques for the unambiguous characterization of this compound. This guide presents an analysis of its ¹H NMR, ¹³C NMR, and FT-IR spectra.
Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally verified spectral data with full assignments, the following sections provide a combination of available experimental data for ¹H NMR and predicted data for ¹³C NMR and FT-IR, based on established spectroscopic principles and spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, leading to a single signal.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | Singlet | 2H | H-3, H-6 |
Note: The chemical shift is an approximate value and can vary slightly depending on the solvent and concentration. The provided spectrum was recorded in DMSO-d₆.
The ¹³C NMR spectrum, being more sensitive to the electronic environment of each carbon atom, is expected to show four distinct signals for the eight carbon atoms due to molecular symmetry.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Justification |
| ~140 | C-4, C-5 | Aromatic carbons attached to chlorine atoms are deshielded. |
| ~135 | C-3, C-6 | Aromatic carbons ortho to the nitrile groups and meta to the chlorine atoms. |
| ~115 | C-1, C-2 | Quaternary aromatic carbons attached to the electron-withdrawing nitrile groups. |
| ~114 | -C≡N | The chemical shift for nitrile carbons typically appears in this region. |
Disclaimer: The ¹³C NMR data presented is predicted based on computational models and typical chemical shifts for similar structural motifs. Experimental verification is recommended.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Weak to Medium | C-H stretch | Aromatic C-H |
| ~2230 | Strong, Sharp | C≡N stretch | Nitrile |
| ~1600-1450 | Medium to Strong | C=C stretch | Aromatic Ring |
| ~1200-1000 | Medium to Strong | C-Cl stretch | Aryl Halide |
| ~900-675 | Medium to Strong | C-H out-of-plane bend | Aromatic C-H |
Note: The IR absorption data is based on characteristic frequencies for the functional groups present in this compound.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
3.1.2. Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
3.1.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
3.2.1. Sample Preparation
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
3.2.2. Instrument Parameters
-
Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Free Phthalocyanines Using 4,5-Dichlorophthalonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,5-Dichlorophthalonitrile is a versatile precursor for the synthesis of peripherally substituted phthalocyanines. The electron-withdrawing nature of the chlorine atoms makes the nitrile carbons more electrophilic and susceptible to cyclotetramerization. Furthermore, the chlorine atoms can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups to tune the physicochemical properties of the resulting phthalocyanine macrocycle. This document provides detailed protocols for the synthesis of an exemplary metal-free phthalocyanine derived from this compound.
The synthesis of metal-free phthalocyanines from this compound derivatives typically proceeds via the cyclotetramerization of the corresponding phthalonitrile precursor in the presence of a strong, non-nucleophilic base in a high-boiling solvent. Alternatively, a templating metal salt can be used to facilitate the macrocycle formation, followed by a demetalation step to yield the metal-free phthalocyanine.
Key Applications:
Substituted metal-free phthalocyanines are of significant interest in various fields:
-
Photodynamic Therapy (PDT): As photosensitizers for cancer treatment.
-
Organic Electronics: As materials for organic field-effect transistors (OFETs) and solar cells.
-
Nonlinear Optics: For applications in optical limiting and data storage.
-
Sensors: As active materials in chemical sensors.
Experimental Protocols
This section details two common methods for the synthesis of metal-free phthalocyanines starting from a derivative of this compound. Protocol 1 describes the direct synthesis of a metal-free phthalocyanine, while Protocol 2 outlines a template-assisted synthesis followed by demetalation.
Protocol 1: Direct Synthesis of Metal-Free Octachloro-Phthalocyanine
This protocol describes a general procedure for the cyclotetramerization of this compound to form metal-free octachloro-phthalocyanine (H₂PcCl₈).
Materials:
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
n-Pentanol (or another high-boiling point solvent like quinoline or amyl alcohol)
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (4 equivalents, e.g., 1.0 g, 5.08 mmol) and dry n-pentanol (e.g., 10 mL).
-
Initiation of Cyclotetramerization: Stir the mixture under a continuous flow of nitrogen. Add a catalytic amount of DBU (e.g., 2-3 drops) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 138°C for n-pentanol) and maintain this temperature for a specified time (e.g., 20 hours).[1] The color of the reaction mixture should turn dark green or blue, indicating the formation of the phthalocyanine.
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution. Add methanol to the flask to further precipitate the product and then filter the suspension.
-
Purification: Wash the collected solid sequentially with hot water and methanol to remove unreacted starting materials and byproducts. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform and methanol).
-
Characterization: The purified metal-free octachloro-phthalocyanine can be characterized by various spectroscopic techniques such as UV-Vis, FT-IR, ¹H NMR, and mass spectrometry. The disappearance of the nitrile peak (around 2230 cm⁻¹) in the FT-IR spectrum is a key indicator of successful cyclotetramerization.[2]
Protocol 2: Template-Assisted Synthesis and Demetalation
This method utilizes a zinc(II) salt as a template to facilitate the formation of the phthalocyanine ring, which is then removed to yield the metal-free product. This can be an efficient route for obtaining metal-free phthalocyanines.[3][4]
Part A: Synthesis of Zinc(II) Octachloro-Phthalocyanine (ZnPcCl₈)
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
1-Chloronaphthalene (or another high-boiling point solvent)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (4 equivalents, e.g., 1.0 g, 5.08 mmol) and anhydrous ZnCl₂ (1.1 equivalents, e.g., 0.19 g, 1.40 mmol) in 1-chloronaphthalene (e.g., 10 mL).
-
Reaction: Heat the mixture to reflux (approximately 260°C) under a nitrogen atmosphere with constant stirring for a designated period (e.g., 2 hours).[5]
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add methanol to precipitate the crude product. Filter the solid and wash it extensively with methanol and hot water to remove impurities. The product can be further purified by soxhlet extraction or column chromatography.
Part B: Demetalation of ZnPcCl₈
Materials:
-
Zinc(II) Octachloro-Phthalocyanine (ZnPcCl₈)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water mixture
Procedure:
-
Acid Treatment: Carefully dissolve the synthesized ZnPcCl₈ in a minimal amount of concentrated sulfuric acid at room temperature. Stir the solution until the metal complex is completely dissolved.
-
Precipitation: Slowly pour the acidic solution into a beaker containing a vigorously stirred ice-water mixture. The metal-free phthalocyanine will precipitate out as a solid.
-
Isolation and Washing: Filter the precipitate and wash it thoroughly with distilled water until the filtrate is neutral. Subsequently, wash the solid with methanol and dry it under vacuum.
Data Presentation
The following table summarizes typical quantitative data for metal-free phthalocyanines derived from substituted phthalonitriles. Note that yields and spectroscopic properties can vary depending on the specific substituents on the phthalonitrile precursor and the reaction conditions.
| Phthalocyanine Derivative | Synthesis Method | Solvent | Yield (%) | Q-band λmax (nm) in THF | Fluorescence Quantum Yield (ΦF) |
| Octa-substituted H₂Pc (general) | Direct cyclotetramerization | n-Pentanol | Varies | ~700, ~665 | Varies |
| Hexadeca-substituted H₂Pc | Direct cyclotetramerization | n-Pentanol/DBU | 25-35 | 700-780 | 0.15-0.30[2] |
| Guanidinium substituted H₂Pc | Template (Zn) and Demetalation | Pyridine-HCl | >95% (demetalation) | Split Q-band | Not reported[4] |
Note: The Q-band for metal-free phthalocyanines is typically split into two main peaks due to the lower D₂h symmetry compared to the D₄h symmetry of metallophthalocyanines.[4]
Visualizations
Synthesis Workflow Diagram
Caption: Synthesis workflow for metal-free phthalocyanine from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties | MDPI [mdpi.com]
- 3. An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Octachlorinated Metal Phthalocyanines (M = Co, Zn, VO): Crystal Structures, Thin-Film Properties, and Chemiresistive Sensing of Ammonia and Hydrogen Sulfide [mdpi.com]
Application Notes and Protocols for the Synthesis of Zinc Octachlorophthalocyanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Zinc(II) 2,3,9,10,16,17,23,24-octachlorophthalocyanine (ZnPcCl₈) from 4,5-Dichlorophthalonitrile. This compound is of interest for various applications, including as a photosensitizer in photodynamic therapy and in materials science.
Overview
The synthesis of zinc octachlorophthalocyanine is achieved through a solution-based cyclotetramerization reaction.[1] This process involves the reaction of four molecules of this compound with a zinc salt, typically zinc chloride, in a high-boiling point solvent. The reaction proceeds to form the highly stable, planar macrocyclic structure of the phthalocyanine, coordinated to a central zinc ion.
Experimental Protocol
This protocol is adapted from a solution-based cyclotetramerization method.[1]
Materials:
-
This compound (C₈H₂Cl₂N₂)
-
Zinc Chloride (ZnCl₂)
-
1-Chloronaphthalene (C₁₀H₇Cl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Vacuum filtration apparatus
-
Oven or vacuum oven for drying
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and zinc chloride.
-
Solvent Addition: Add 1-chloronaphthalene to the flask to serve as the reaction solvent.
-
Reflux: Heat the mixture to reflux with constant stirring. Maintain the reflux for a period of 2 hours.[1]
-
Purification: After the reaction is complete, the resulting complex is heated under a vacuum (10⁻⁵ Torr) at 300 °C to purify the product.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of Zinc Octachlorophthalocyanine.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Zinc Chloride (ZnCl₂) | [1] |
| Solvent | 1-Chloronaphthalene | [1] |
| Reaction Time | 2 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Purification Method | Heating under vacuum (10⁻⁵ Torr) at 300 °C | [1] |
| Final Yield | 69.5% | [1] |
| Elemental Analysis (Calculated for C₃₂H₈N₈Cl₈Zn) | C, 45.0%; N, 13.1%; H, 1.0% | [1] |
| Elemental Analysis (Found) | C, 45.1%; N, 13.3%; H, 1.3% | [1] |
Visualizations
Experimental Workflow for Zinc Phthalocyanine Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of zinc octachlorophthalocyanine.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1-Chloronaphthalene is a hazardous substance; handle with care and consult the safety data sheet (SDS) before use.
-
High temperatures are involved in the reflux and purification steps; use appropriate caution.
References
Application Notes and Protocols: 4,5-Dichlorophthalonitrile as a Versatile Building Block for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichlorophthalonitrile is a key intermediate in the synthesis of a wide array of functional polymers. Its primary role is as a precursor to substituted phthalonitriles, which then undergo cyclotetramerization to form the highly versatile phthalocyanine macrocycle. These phthalocyanine cores can be functionalized and incorporated into various polymer architectures, leading to materials with tailored properties for diverse applications, including drug delivery, sensing, and catalysis. This document provides detailed application notes and experimental protocols for the synthesis and utilization of functional polymers derived from this compound.
Phthalocyanine-Cored Star Polymers for Drug Delivery
Phthalocyanine-based star polymers, particularly those with biodegradable arms such as poly(ε-caprolactone) (PCL), are promising nanocarriers for drug delivery. The phthalocyanine core can serve as a photosensitizer for photodynamic therapy (PDT), while the polymer arms can encapsulate therapeutic agents.
Application: Photodynamic Therapy and Controlled Drug Release
Phthalocyanines are excellent photosensitizers that, upon irradiation with light of a specific wavelength, generate reactive oxygen species (ROS) that can induce localized cell death, a modality known as photodynamic therapy.[1][2][3] By incorporating a phthalocyanine core into a star polymer with biodegradable PCL arms, a multifunctional nanoplatform can be created. This platform can not only deliver a photosensitizer to a target site but can also be loaded with other chemotherapeutic agents for combination therapy. The biodegradable nature of the PCL arms allows for the sustained release of the encapsulated drug.[4][5]
Experimental Protocol: Synthesis of a Lutetium Bisphthalocyanine-Cored Poly(ε-caprolactone) (LuPc-PCL) Star Polymer
This protocol is adapted from the synthesis of Lu(III) bisphthalocyanine-cored polycaprolactone polymers.[6]
Materials:
-
This compound (starting material for the phthalocyanine core)
-
Hydroxylated Lutetium Bisphthalocyanine (LuPcOH) initiator (synthesized from precursors derived from this compound)
-
ε-Caprolactone (ε-CL), dried over CaH2 and distilled
-
Tin(II) 2-ethylhexanoate (Sn(Oct)2)
-
Dichloromethane (DCM), anhydrous
-
Methanol, cold
-
Argon gas
Procedure:
-
In a flame-dried reaction flask equipped with a magnetic stirrer, add the hydroxylated lutetium bisphthalocyanine initiator (LuPcOH), tin(II) 2-ethylhexanoate (catalyst), and ε-caprolactone (monomer). The molar ratio of monomer to initiator will determine the arm length of the star polymer.
-
Deoxygenate the reaction mixture by purging with argon gas for 10-15 minutes.
-
Immerse the reaction flask in a preheated oil bath at 120 °C and stir for 24 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the DCM solution dropwise to cold methanol under vigorous stirring.
-
Collect the precipitated LuPc-PCL star polymer by filtration and dry under vacuum to a constant weight.
Quantitative Data: Properties of LuPc-PCL Star Polymers
| Property | LuPcPCL20 | LuPcPCL50 |
| Monomer/Initiator Ratio (ε-CL/OH) | 20 | 50 |
| Number Average Molecular Weight (Mn, g/mol ) | Not explicitly stated, but increases with monomer ratio | Higher than LuPcPCL20 |
| Polydispersity Index (PDI) | Low (unimodal elution peak) | Low (unimodal elution peak) |
| Yield (%) | 89 | 91 |
| Crystallinity (Xc, %) | 71.28 | 66.40 |
Data adapted from ACS Omega.[6]
Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Photodynamic Therapy using 4,5-Dichlorophthalonitrile-Derived Phthalocyanines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit cell death, primarily in cancerous tissues. Phthalocyanines (Pcs) have emerged as a promising class of second-generation photosensitizers due to their strong absorption in the therapeutic window (600-800 nm), high singlet oxygen quantum yields, and chemical versatility. 4,5-Dichlorophthalonitrile is a key synthetic precursor that allows for the introduction of various peripheral substituents onto the phthalocyanine macrocycle. These modifications are crucial for tuning the photophysical, photochemical, and biological properties of the resulting phthalocyanine derivatives, thereby enhancing their efficacy as PDT agents. This document provides detailed application notes and experimental protocols for the evaluation of this compound-derived phthalocyanines in PDT.
Data Presentation
The following tables summarize key quantitative data for representative this compound-derived phthalocyanines, focusing on their photophysical properties and in vitro photodynamic efficacy.
Table 1: Photophysical Properties of Selected this compound-Derived Zinc Phthalocyanines
| Compound Reference | Substituent on Phthalocyanine Ring | Solvent | Q-band λmax (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| ZnPc-1 | 4,5-Bis[4-(4-bromophenoxy)phenoxy] | DMF | 684 | 0.15 | 0.69[1] |
| DMSO | 686 | 0.13 | 0.60[1] | ||
| THF | 682 | 0.18 | 0.68[1] | ||
| ZnPc-2 | 4,5-Bis[4-(4-chlorophenoxy)phenoxy] | DMF | 683 | 0.17 | 0.61[1] |
| DMSO | 685 | 0.14 | 0.55[1] | ||
| THF | 681 | 0.19 | 0.75[1] | ||
| ZnPc-3 | 4,5-Bis[4-(4-fluorophenoxy)phenoxy] | DMF | 682 | 0.16 | 0.67[1] |
| DMSO | 684 | 0.15 | 0.67[1] | ||
| THF | 680 | 0.20 | 0.73[1] |
Table 2: In Vitro Photodynamic Efficacy (IC50) of a Representative Amphiphilic Silicon(IV) Phthalocyanine
| Cell Line | Photosensitizer Concentration | Light Dose (J/cm²) | IC50 (µM) |
| HepG2 (human hepatocarcinoma) | Various | Not specified | 0.02[2] |
| J774 (mouse macrophage) | Various | Not specified | 0.02[2] |
Note: The specific phthalocyanine in Table 2 is an unsymmetrical, amphiphilic silicon(IV) phthalocyanine, highlighting the potent efficacy achievable with strategic molecular design originating from substituted phthalonitriles.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound-derived phthalocyanines for PDT.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for determining the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical scavenger.
Materials:
-
Test phthalocyanine
-
Standard photosensitizer with a known ΦΔ in the same solvent (e.g., unsubstituted Zinc Phthalocyanine, ZnPc)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometrically pure solvent (e.g., DMSO, DMF, THF)
-
Cuvettes for spectrophotometer
-
Light source with a monochromatic wavelength corresponding to the Q-band absorption of the phthalocyanines
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of the test phthalocyanine, the standard photosensitizer, and DPBF in the chosen solvent.
-
Absorbance Matching: Prepare solutions of the test and standard photosensitizers with identical absorbance values (typically between 0.05 and 0.1) at the irradiation wavelength.
-
Reaction Mixture: In a cuvette, mix the photosensitizer solution (either test or standard) with the DPBF solution. The final concentration of DPBF should be such that its absorbance at its maximum wavelength is around 1.0.
-
Irradiation and Monitoring:
-
Place the cuvette in the spectrophotometer.
-
Irradiate the solution with the light source at the chosen wavelength.
-
At regular time intervals, record the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm).
-
-
Data Analysis:
-
Plot the absorbance of DPBF versus irradiation time for both the test and standard photosensitizers.
-
Determine the rate of DPBF photobleaching (slope of the initial linear portion of the plot) for both the sample (R) and the standard (R_std).
-
Calculate the singlet oxygen quantum yield (ΦΔ) of the test phthalocyanine using the following equation: ΦΔ = ΦΔ_std * (R / R_std) * (I_abs_std / I_abs) Where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
R and R_std are the photobleaching rates of DPBF for the sample and standard, respectively.
-
I_abs and I_abs_std are the rates of light absorption by the sample and standard, respectively. Since the initial absorbances are matched, this ratio is typically assumed to be 1.
-
-
Protocol 2: In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the phototoxic effect of a phthalocyanine derivative on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test phthalocyanine stock solution (in a biocompatible solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Light source with appropriate wavelength and power density
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
Photosensitizer Incubation:
-
Prepare serial dilutions of the test phthalocyanine in complete cell culture medium.
-
Remove the old medium from the wells and add the phthalocyanine-containing medium.
-
Include control wells with medium only (no photosensitizer) and medium with the highest concentration of the solvent (e.g., DMSO) used for the stock solution.
-
Incubate the plate in the dark for a predetermined period (e.g., 4-24 hours).
-
-
Washing: After incubation, remove the phthalocyanine-containing medium and wash the cells twice with PBS.
-
Light Irradiation:
-
Add fresh, complete cell culture medium to each well.
-
Irradiate the designated wells with the light source at a specific wavelength and light dose (J/cm²).
-
Keep a set of wells with photosensitizer but without light exposure as a "dark toxicity" control.
-
-
Post-Irradiation Incubation: Return the plate to the CO2 incubator and incubate for a further 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot cell viability against the photosensitizer concentration to determine the IC50 value (the concentration required to inhibit cell growth by 50%).
-
Protocol 3: Cellular Uptake Study
This protocol describes a method to quantify the cellular uptake of a fluorescent phthalocyanine derivative.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test phthalocyanine
-
PBS
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Spectrofluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates) and allow them to adhere overnight.
-
Photosensitizer Incubation: Incubate the cells with a known concentration of the test phthalocyanine for various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Washing: At each time point, remove the medium, and wash the cells three times with ice-cold PBS to remove any unbound photosensitizer.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Fluorescence Measurement:
-
Transfer the cell lysates to a suitable plate or cuvette.
-
Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the phthalocyanine.
-
-
Quantification:
-
Create a standard curve by measuring the fluorescence of known concentrations of the phthalocyanine in the lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Calculate the cellular uptake of the phthalocyanine and express it as the amount of photosensitizer per milligram of cellular protein.
-
Signaling Pathways and Visualization
Photodynamic therapy with phthalocyanines typically induces apoptosis, a form of programmed cell death. The primary mechanism involves the generation of reactive oxygen species (ROS) that damage cellular components, particularly mitochondria. This leads to the activation of the intrinsic apoptotic pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the photodynamic efficacy of a novel this compound-derived phthalocyanine.
References
- 1. Newly synthesized peripherally octa-substituted zinc phthalocyanines carrying halogen terminated phenoxy-phenoxy moiety: comparative photochemical and photophysical features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New amphiphilic silicon(IV) phthalocyanines as efficient photosensitizers for photodynamic therapy: synthesis, photophysical properties, and in vitro photodynamic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peripherally Substituted Phthalocyanines Using 4,5-Dichlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalocyanines (Pcs) are robust, versatile macrocyclic compounds with a wide range of applications, particularly in medicine and materials science.[1] Their strong absorption in the near-infrared region and their ability to generate reactive oxygen species (ROS) upon light irradiation make them excellent candidates for photosensitizers in photodynamic therapy (PDT) for cancer.[2][3][4] The peripheral substitution of the phthalocyanine ring is a critical strategy for tuning their physicochemical properties, such as solubility, aggregation behavior, and electronic properties, thereby enhancing their therapeutic efficacy.[5]
4,5-Dichlorophthalonitrile is a key and versatile precursor for the synthesis of peripherally substituted phthalocyanines.[6] The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups at the 4 and 5 positions of the phthalonitrile molecule.[7] Subsequent cyclotetramerization of the substituted phthalonitrile in the presence of a metal salt yields the corresponding metallated phthalocyanine.[8] This document provides detailed protocols for the synthesis of peripherally substituted phthalocyanines using this compound as a starting material, along with data on reaction conditions and yields.
Synthesis Overview
The synthesis of peripherally substituted phthalocyanines from this compound is a two-step process:
-
Nucleophilic Aromatic Substitution: The chlorine atoms of this compound are displaced by a nucleophile (e.g., thiols, phenols, amines) to yield a 4,5-disubstituted phthalonitrile.
-
Cyclotetramerization: The substituted phthalonitrile undergoes a template-driven cyclotetramerization in the presence of a metal salt to form the metallated phthalocyanine.
Below is a general workflow for this synthesis:
Experimental Protocols
Protocol 1: Synthesis of 4,5-Di(hexylthio)phthalonitrile
This protocol describes the nucleophilic substitution of this compound with hexanethiol.
Materials:
-
This compound
-
Hexanethiol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Distilled Water
-
Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 g, 5.08 mmol) in anhydrous DMF (20 mL).
-
Add anhydrous K₂CO₃ (2.1 g, 15.2 mmol) to the solution.
-
Add hexanethiol (1.44 mL, 10.16 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (200 mL) to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.
-
Dissolve the crude product in dichloromethane and wash with distilled water (3 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of Zinc(II) 2,3,9,10,16,17,23,24-Octakis(hexylthio)phthalocyanine
This protocol outlines the cyclotetramerization of 4,5-di(hexylthio)phthalonitrile in the presence of a zinc salt.
Materials:
-
4,5-Di(hexylthio)phthalonitrile
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
n-Pentanol
-
Methanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4,5-di(hexylthio)phthalonitrile (0.5 g, 1.4 mmol) and n-pentanol (10 mL).
-
Add zinc acetate dihydrate (0.15 g, 0.7 mmol) and a few drops of DBU to the mixture.
-
Heat the reaction mixture to reflux (approximately 138°C) under a nitrogen atmosphere and maintain for 12 hours.
-
After cooling to room temperature, precipitate the product by adding methanol (50 mL).
-
Collect the solid precipitate by suction filtration.
-
Wash the precipitate repeatedly with methanol to remove unreacted starting materials and impurities.
-
Purify the product by column chromatography on silica gel using a dichloromethane/hexane mixture as the eluent.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of peripherally substituted phthalocyanines.
| Phthalonitrile Precursor | Metal Salt | Solvent/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | CoCl₂ | Quinoline | 200 | 4 | 60-70 | [8] |
| This compound | ZnCl₂ | Quinoline | 200 | 4 | 55-65 | [8] |
| 4,5-Di(hexylthio)phthalonitrile | Zn(OAc)₂ | n-Pentanol/DBU | 160 | 12 | ~70 | [6] |
| 4-Chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile | Zn(OAc)₂·2H₂O | DMF/DBU | 350 (MW) | 0.33 | N/A | [7] |
| 4-(Ciproxy)phthalonitrile | Co(OAc)₂ | Glycerol/DBU | Reflux | 24 | N/A | [1] |
Application in Drug Development: Photodynamic Therapy
Peripherally substituted phthalocyanines are promising photosensitizers for PDT. Upon irradiation with light of a specific wavelength, the phthalocyanine is excited from its ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state can transfer its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂). Singlet oxygen and other ROS can induce cellular damage through various mechanisms, leading to apoptosis or necrosis of cancer cells.
The signaling pathway for PDT-induced apoptosis is complex and can involve multiple organelles, primarily the mitochondria and lysosomes. The localization of the photosensitizer within the cell plays a crucial role in determining the primary site of photodamage and the subsequent cell death pathway.
Conclusion
This compound serves as a valuable and adaptable starting material for the synthesis of a diverse range of peripherally substituted phthalocyanines. The ability to readily introduce various functional groups allows for the fine-tuning of their properties for specific applications, particularly in the development of next-generation photosensitizers for photodynamic therapy. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05115H [pubs.rsc.org]
- 3. Peripherally Crowded Cationic Phthalocyanines as Efficient Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 4,5-Dichlorophthalonitrile in the Synthesis of Discotic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of discotic liquid crystals derived from 4,5-dichlorophthalonitrile. This precursor is a versatile building block for creating phthalocyanine-based materials with tunable liquid crystalline properties, making them suitable for a range of applications in organic electronics and sensor technology.
Introduction to this compound as a Precursor
This compound is a key aromatic intermediate used in the synthesis of peripherally substituted phthalocyanines. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities, typically long alkyl or alkoxy chains, which are crucial for inducing liquid crystalline behavior. The subsequent cyclotetramerization of the resulting substituted phthalonitriles leads to the formation of the disc-shaped phthalocyanine core, the fundamental unit of these discotic liquid crystals.[1]
The self-assembly of these phthalocyanine molecules into columnar structures gives rise to the mesophases characteristic of discotic liquid crystals. These ordered columnar arrangements are of significant interest due to their anisotropic properties, such as one-dimensional charge transport, making them promising materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
Synthesis of Phthalocyanine-Based Discotic Liquid Crystals
The synthesis of discotic liquid crystals from this compound is a two-step process:
-
Nucleophilic Aromatic Substitution: Introduction of peripheral substituents by replacing the chlorine atoms.
-
Cyclotetramerization: Formation of the phthalocyanine macrocycle from the substituted phthalonitrile precursor.
Caption: Synthetic pathway from this compound to discotic liquid crystals.
Experimental Protocol: Synthesis of 4,5-bis(alkylthio)phthalonitrile
This protocol describes a general procedure for the nucleophilic substitution of this compound with an alkylthiol.
Materials:
-
This compound
-
Alkylthiol (e.g., dodecanethiol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Chloroform
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the corresponding alkylthiol (2.2 eq), and anhydrous potassium carbonate (4.0 eq).
-
Add anhydrous DMF or DMSO as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) under a nitrogen atmosphere with stirring for a designated time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with chloroform.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Synthesis of Octa(alkylthio)-Substituted Phthalocyanine
This protocol outlines the cyclotetramerization of the substituted phthalonitrile to form the phthalocyanine-based discotic liquid crystal.
Materials:
-
4,5-bis(alkylthio)phthalonitrile
-
Metal salt (e.g., Zinc Acetate, Cu(II) Chloride) (optional, for metallophthalocyanines)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
High-boiling point alcohol (e.g., n-pentanol, n-hexanol)
-
Methanol
-
Chloroform
-
Silica Gel for column chromatography
Procedure:
-
A mixture of 4,5-bis(alkylthio)phthalonitrile and a catalytic amount of DBU in a high-boiling point alcohol is heated to reflux under a nitrogen atmosphere. For the synthesis of metallophthalocyanines, the corresponding metal salt is added to the reaction mixture.
-
The reaction is refluxed for a specified period (e.g., 12-24 hours), during which the color of the solution typically changes to a deep green or blue.
-
Monitor the reaction by observing the disappearance of the phthalonitrile starting material using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding methanol and collect it by filtration.
-
Wash the solid product extensively with methanol to remove impurities.
-
Further purify the phthalocyanine by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of chloroform and hexane).
-
Characterize the final product by UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.
Characterization of Discotic Liquid Crystalline Properties
The liquid crystalline properties of the synthesized phthalocyanines are primarily investigated using polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Caption: Workflow for the characterization of discotic liquid crystals.
Experimental Protocol: Polarized Optical Microscopy (POM)
Purpose: To visually identify the liquid crystalline mesophases and their characteristic textures.
Equipment:
-
Polarizing optical microscope equipped with a hot stage and a temperature controller.
-
Glass slides and cover slips.
Procedure:
-
Place a small amount of the phthalocyanine sample between a clean glass slide and a cover slip.
-
Heat the sample on the hot stage to its isotropic liquid phase.
-
Observe the sample through the crossed polarizers while slowly cooling it at a controlled rate (e.g., 1-5 °C/min).
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., fan-like, mosaic, or homeotropic) for each mesophase.
-
Repeat the heating and cooling cycles to check for the reproducibility of the transitions.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Purpose: To determine the phase transition temperatures and their associated enthalpy changes.
Equipment:
-
Differential scanning calorimeter.
-
Aluminum pans and lids.
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to its isotropic phase at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample at the same rate to a temperature below its lowest transition.
-
Perform a second heating and cooling cycle to ensure thermal history independence and to obtain accurate transition data.
-
The peak temperatures in the DSC thermograms correspond to the phase transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition.
Experimental Protocol: X-ray Diffraction (XRD)
Purpose: To determine the type of columnar packing and the structural parameters of the mesophases.
Equipment:
-
X-ray diffractometer with a temperature-controlled sample holder.
-
Capillary tubes or a thin-film sample holder.
Procedure:
-
Load the sample into a capillary tube or prepare a thin film on a suitable substrate.
-
Mount the sample in the temperature-controlled holder and heat it to the desired mesophase temperature.
-
Record the X-ray diffraction pattern over a range of scattering angles (2θ).
-
The diffraction pattern of a columnar phase typically shows a sharp reflection in the small-angle region, corresponding to the intercolumnar distance, and a broad halo in the wide-angle region, corresponding to the disordered stacking of the molecules within the columns.
-
The type of columnar lattice (e.g., hexagonal, rectangular) can be determined from the positions of the small-angle reflections.
Quantitative Data Summary
The following table summarizes typical phase transition temperatures and enthalpy changes for octa(alkylthio)-substituted phthalocyanines derived from this compound.
| Compound (Peripheral Substituent) | Metal Center | Phase Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Octa(dodecylthio)phthalocyanine | H₂ | Cr → Colh | 85 | 45.2 |
| Colh → I | 198 | 12.5 | ||
| Octa(dodecylthio)phthalocyanine | Cu | Cr → Colh | 78 | 42.1 |
| Colh → I | 215 | 13.8 | ||
| Octa(octylthio)phthalocyanine | H₂ | Cr → Colh | 92 | 38.7 |
| Colh → I | 235 | 15.1 | ||
| Octa(octylthio)phthalocyanine | Cu | Cr → Colh | 88 | 36.5 |
| Colh → I | 248 | 16.3 |
Cr = Crystalline, Colh = Hexagonal Columnar, I = Isotropic Liquid. Data is representative and may vary based on specific synthesis and purification.
Conclusion
This compound serves as a crucial and adaptable starting material for the synthesis of a wide array of phthalocyanine-based discotic liquid crystals. The straightforward two-step synthetic route, involving nucleophilic substitution and cyclotetramerization, allows for the systematic modification of the peripheral substituents, thereby enabling the fine-tuning of their liquid crystalline properties. The detailed protocols provided herein for synthesis and characterization offer a solid foundation for researchers to explore and develop novel discotic liquid crystalline materials for advanced applications.
References
Application Notes and Protocols for Chemical Sensors Utilizing 4,5-Dichlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of 4,5-dichlorophthalonitrile as a versatile precursor for the development of advanced chemical sensors. The following sections provide detailed methodologies for creating chemiresistive, fluorescent, and electrochemical sensors, supported by quantitative data and logical diagrams to facilitate understanding and implementation in your research.
Introduction to this compound in Chemical Sensing
This compound is a key building block in the synthesis of phthalocyanines, a class of highly stable and versatile macrocyclic compounds. The presence of chlorine atoms on the phthalonitrile ring system allows for the straightforward synthesis of octachloro-substituted metal phthalocyanines. These halogenated phthalocyanines exhibit unique electronic properties, making them excellent candidates for the active layer in various chemical sensors.[1] The electron-withdrawing nature of the chlorine atoms enhances the sensitivity of these materials to electron-donating analytes.[1] Furthermore, the dichlorinated precursor can be chemically modified to introduce specific functional groups, enabling the design of selective fluorescent and electrochemical sensors.
Chemiresistive Gas Sensors for Toxic Gas Detection
Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target analyte. Octachlorinated metal phthalocyanines (MPcCl₈), synthesized from this compound, have demonstrated significant potential as n-type semiconductors for the detection of reducing gases like ammonia (NH₃) and hydrogen sulfide (H₂S) at room temperature.[1]
Application Note: Ammonia and Hydrogen Sulfide Sensing
Thin films of octachlorinated metal phthalocyanines, particularly those of zinc (ZnPcCl₈) and cobalt (CoPcCl₈), exhibit a reversible and selective response to NH₃ and H₂S.[1] The sensing mechanism is based on the interaction of the analyte gas molecules with the phthalocyanine film, which modulates the charge carrier concentration and, consequently, the electrical resistance of the film. ZnPcCl₈ has shown a high response to ammonia, while CoPcCl₈ is particularly sensitive to hydrogen sulfide.[1]
Experimental Protocol: Fabrication and Testing of a Chemiresistive Gas Sensor
1. Synthesis of Octachloro-Substituted Metal Phthalocyanines (MPcCl₈) [1]
-
Materials: this compound, metal chloride (e.g., CoCl₂, ZnCl₂, VOCl₃), 1-chloronaphthalene.
-
Procedure:
-
In a reaction flask, reflux a mixture of this compound and the corresponding metal chloride in 1-chloronaphthalene under constant stirring for 2 hours.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the precipitate with a suitable solvent (e.g., ethanol) to remove unreacted starting materials.
-
Dry the resulting octachlorinated metal phthalocyanine powder.
-
2. Sensor Fabrication [1]
-
Materials: MPcCl₈ powder, a suitable solvent (e.g., chloroform), substrate with interdigitated electrodes (e.g., gold on glass).
-
Procedure (Spin-Coating):
-
Prepare a solution of the MPcCl₈ powder in the chosen solvent.
-
Deposit the solution onto the substrate with interdigitated electrodes using a spin-coater.
-
Dry the film to remove the solvent, resulting in a thin film of the sensing material bridging the electrodes.
-
3. Gas Sensing Measurements
-
Apparatus: Gas sensing measurement chamber, mass flow controllers, electrometer.
-
Procedure:
-
Place the fabricated sensor inside the gas sensing chamber.
-
Purge the chamber with a carrier gas (e.g., dry air or nitrogen) to establish a stable baseline resistance.
-
Introduce a known concentration of the target gas (e.g., NH₃ or H₂S) into the chamber using mass flow controllers.
-
Record the change in the sensor's resistance over time using an electrometer.
-
After the sensor response stabilizes, switch back to the carrier gas to allow the sensor to recover.
-
Repeat the process for different concentrations of the target gas.
-
Quantitative Data
| Sensor Material | Target Analyte | Concentration (ppm) | Response (%) | Limit of Detection (LOD) (ppm) |
| ZnPcCl₈ | NH₃ | 10 | 45.3 | - |
| CoPcCl₈ | H₂S | - | - | 0.3 |
Table 1: Performance of chemiresistive gas sensors based on octachlorinated metal phthalocyanines.[1]
Diagrams
Caption: Workflow for chemiresistive sensor development.
Fluorescent Sensors for Metal Ion Detection
Fluorescent sensors utilize changes in fluorescence intensity or wavelength upon interaction with a target analyte. Phthalocyanines derived from this compound can be functionalized with specific recognition moieties to create selective fluorescent sensors for metal ions. The principle often involves fluorescence quenching or enhancement due to the binding of the metal ion to the functionalized phthalocyanine.
Application Note: Zinc Ion (Zn²⁺) Sensing
A tetra-substituted phthalocyanine containing nitrophenyl groups can act as a fluorescent chemosensor for Zn²⁺. The sensing mechanism is based on the fluorescence quenching of the phthalocyanine upon complexation with Zn²⁺ ions in a solution. This allows for the quantitative determination of Zn²⁺ concentration.
Experimental Protocol: Synthesis and Application of a Fluorescent Zn²⁺ Sensor
1. Synthesis of a Functionalized Phthalonitrile
-
Materials: this compound, 4-nitrophenol, potassium carbonate, dimethylformamide (DMF).
-
Procedure (Nucleophilic Aromatic Substitution):
-
Dissolve this compound and 4-nitrophenol in DMF.
-
Add potassium carbonate to the solution and stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the resulting 4,5-bis(4-nitrophenoxy)phthalonitrile.
-
2. Synthesis of the Tetra-substituted Metal-Free Phthalocyanine (H₂Pc)
-
Materials: 4,5-bis(4-nitrophenoxy)phthalonitrile, a high-boiling point solvent (e.g., 2-dimethylaminoethanol), lithium metal.
-
Procedure:
-
Reflux a mixture of 4,5-bis(4-nitrophenoxy)phthalonitrile and a small piece of lithium metal in the high-boiling point solvent for several hours.
-
Cool the reaction mixture and add a few drops of acetic acid to neutralize the excess lithium.
-
Collect the precipitate by filtration.
-
Purify the crude product by column chromatography to obtain the pure tetra-substituted metal-free phthalocyanine.
-
3. Fluorescent Sensing of Zn²⁺
-
Apparatus: Spectrofluorometer.
-
Procedure:
-
Prepare a stock solution of the synthesized phthalocyanine in a suitable solvent (e.g., dimethyl sulfoxide-acetonitrile mixture).
-
Prepare a series of solutions containing a fixed concentration of the phthalocyanine and varying concentrations of Zn²⁺ ions.
-
Measure the fluorescence emission spectra of each solution at a specific excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to generate a calibration curve.
-
Quantitative Data
| Sensor | Target Analyte | Linear Range (M) | Limit of Detection (LOD) (M) |
| Tetra-substituted Phthalocyanine | Zn²⁺ | 4.0 x 10⁻⁶ – 4.4 x 10⁻⁵ | 2.4 x 10⁻⁷ |
Table 2: Performance of a fluorescent sensor for Zn²⁺.
Diagrams
Caption: Principle of fluorescent sensing of Zn²⁺ ions.
Electrochemical Sensors for Analyte Detection
Electrochemical sensors measure the change in an electrical property (e.g., current, potential) resulting from a redox reaction involving the target analyte. Phthalocyanines can be used to modify electrode surfaces, where they act as electrocatalysts to facilitate the oxidation or reduction of the analyte, thereby enhancing the sensitivity and selectivity of the sensor.
Application Note: Nitrite Detection
An electrochemical sensor for nitrite (NO₂⁻) can be fabricated by modifying a glassy carbon electrode (GCE) with an iron(II) phthalocyanine film. The phthalocyanine acts as a catalyst for the electrochemical oxidation of nitrite, allowing for its sensitive and selective determination.
Experimental Protocol: Fabrication and Use of an Electrochemical Nitrite Sensor
1. Synthesis of a Substituted Iron(II) Phthalocyanine (FePc)
-
Procedure: A suitable substituted phthalonitrile (for enhanced solubility, e.g., tetra-tert-butylphthalonitrile) is reacted with an iron salt (e.g., FeCl₂) in a high-boiling solvent, similar to the protocol for MPcCl₈.
2. Electrode Modification
-
Materials: FePc, a suitable solvent, glassy carbon electrode (GCE).
-
Procedure (Drop-Casting):
-
Polish the GCE surface with alumina slurry and sonicate in deionized water and ethanol to clean it thoroughly.
-
Prepare a solution of the synthesized FePc in a volatile solvent (e.g., chloroform).
-
Drop-cast a small volume of the FePc solution onto the GCE surface and allow the solvent to evaporate, forming a thin film of the catalyst.
-
3. Electrochemical Detection of Nitrite
-
Apparatus: Potentiostat with a three-electrode system (modified GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode).
-
Procedure (Cyclic Voltammetry or Amperometry):
-
Place the three-electrode system in an electrochemical cell containing a phosphate buffer solution (pH 7.0).
-
Record the background cyclic voltammogram.
-
Add a known concentration of nitrite to the buffer solution and record the cyclic voltammogram again to observe the catalytic oxidation peak.
-
For quantitative analysis, use amperometry by applying a constant potential (at the oxidation peak potential) and measuring the current response upon successive additions of nitrite.
-
Quantitative Data
| Sensor | Target Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µAµM⁻¹) |
| FePc(tBu)₄/GCE | NO₂⁻ | 2 - 26 | 0.63 | 0.36 |
| Au/FePc(tBu)₄/GCE | NO₂⁻ | 2 - 26 | 0.35 | 0.46 |
Table 3: Performance of an electrochemical sensor for nitrite detection.[2]
Diagrams
Caption: Process of electrochemical nitrite detection.
References
Fabricating Thin Films from 4,5-Dichlorophthalonitrile-Based Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichlorophthalonitrile is a versatile precursor for the synthesis of a variety of functional organic materials, most notably phthalocyanines and polyphthalonitriles. Thin films fabricated from these materials exhibit promising properties for applications in chemical sensors, organic electronics, and protective coatings. Their inherent chemical and thermal stability, coupled with tunable electronic and optical properties through molecular engineering, make them a compelling subject of research and development.
This document provides detailed application notes and experimental protocols for the fabrication and characterization of thin films derived from this compound-based materials. The focus is on the synthesis of octachloro-substituted metal phthalocyanines and their subsequent deposition into thin films via spin coating and physical vapor deposition.
Application Notes
Thin films derived from this compound, particularly metal-substituted phthalocyanines, are prime candidates for active layers in chemiresistive gas sensors. The electron-withdrawing nature of the chlorine substituents can enhance the n-type semiconducting behavior of these materials, which is relatively rare for phthalocyanines. This property makes them sensitive to oxidizing and reducing gases. For instance, thin films of octachlorinated metal phthalocyanines have demonstrated sensitivity to ammonia (NH₃) and hydrogen sulfide (H₂S). The sensing mechanism relies on the change in electrical conductivity of the thin film upon exposure to the target analyte.
In the realm of organic electronics, these materials can be explored for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The ability to form ordered molecular arrangements in thin films, which can be influenced by the deposition technique and subsequent annealing, is crucial for achieving high charge carrier mobility. The optical properties of these films, characterized by strong absorption in the Q-band, are relevant for their application in light-harvesting devices.
Furthermore, the high thermal and chemical stability of polyphthalonitriles suggests their use as protective coatings for sensitive substrates. The dense, pinhole-free films that can be fabricated offer a barrier against corrosive environments and mechanical wear.
Experimental Protocols
Synthesis of Octachloro-Substituted Metal Phthalocyanines (MPcCl₈)
This protocol describes a general method for the synthesis of octachloro-substituted metal phthalocyanines (M = Co, Zn, VO) via a solution-based cyclotetramerization of this compound.
Materials:
-
This compound (≥99%)
-
Anhydrous metal chloride (e.g., CoCl₂, ZnCl₂, VOCl₃)
-
1-Chloronaphthalene (≥85%)
-
Tetrahydrofuran (THF)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Drying oven
Procedure:
-
In a round-bottom flask, suspend this compound and the corresponding anhydrous metal chloride in 1-chloronaphthalene. The molar ratio of phthalonitrile to metal chloride should be approximately 4:1.
-
Heat the mixture to reflux under constant stirring for 2 hours.
-
After cooling to room temperature, add methanol to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with methanol and then with hot THF to remove unreacted starting materials and byproducts.
-
Dry the final product in an oven at 60-80 °C.
Expected Yields:
| Compound | Yield |
| CoPcCl₈ | ~71% |
| ZnPcCl₈ | ~70% |
| VOPcCl₈ | ~55% |
Thin Film Fabrication by Spin Coating
This method is suitable for producing uniform thin films from soluble this compound-based materials on small, flat substrates.
Materials and Equipment:
-
Synthesized MPcCl₈ powder
-
Tetrahydrofuran (THF) or other suitable solvent
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
-
Micropipette
-
Ultrasonic bath
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Solution Preparation: Prepare a solution by dissolving the MPcCl₈ powder in THF. A typical concentration is 3.0 mg of MPcCl₈ in 400 µL of THF.[1] Ensure complete dissolution, using sonication if necessary.
-
Deposition:
-
Place a cleaned substrate on the spin coater chuck and secure it.
-
Using a micropipette, dispense a sufficient amount of the prepared solution onto the center of the substrate.
-
Start the spin coater. A typical two-stage process involves an initial low speed to spread the solution, followed by a higher speed for thinning and drying. For example, spin at 2000 rpm for 60 seconds.[1]
-
-
Annealing (Optional): The as-deposited films can be annealed to improve crystallinity and control morphology. Annealing is typically performed on a hot plate or in an oven at a specific temperature for a set duration.
Thin Film Fabrication by Physical Vapor Deposition (PVD)
PVD is a solvent-free method suitable for a wide range of materials, including those with low solubility, to produce high-purity, uniform thin films.
Materials and Equipment:
-
Synthesized MPcCl₈ powder
-
High-vacuum thermal evaporation system
-
Substrates (e.g., glass slides, silicon wafers)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with heating capability
Procedure:
-
Substrate Preparation: Clean the substrates as described in the spin coating protocol.
-
Loading: Place the MPcCl₈ powder in a suitable evaporation source (e.g., a tungsten boat) within the PVD chamber. Mount the cleaned substrates onto the substrate holder.
-
Evacuation: Evacuate the chamber to a high vacuum, typically 10⁻⁵ to 10⁻⁶ Torr.
-
Deposition:
-
Heat the evaporation source to the sublimation temperature of the material (e.g., 450 °C for MPcCl₈).[1]
-
The material will vaporize and deposit onto the substrates.
-
Monitor the film thickness in real-time using a QCM. A typical deposition rate is 0.1-1 Å/s.
-
The substrate temperature can be controlled during deposition to influence film morphology.
-
-
Cooling: After reaching the desired thickness (e.g., 50-80 nm), stop the heating and allow the system to cool down before venting the chamber.[1]
Data Presentation
Table 1: Thin Film Fabrication Parameters
| Fabrication Method | Material | Solvent (for Spin Coating) | Concentration (for Spin Coating) | Spin Speed & Time (for Spin Coating) | Evaporation Temperature (for PVD) | Vacuum Pressure (for PVD) | Film Thickness |
| Spin Coating | MPcCl₈ | THF | 3.0 mg / 400 µL[1] | 2000 rpm for 60 s[1] | N/A | N/A | Variable |
| PVD | MPcCl₈ | N/A | N/A | N/A | 450 °C[1] | 10⁻⁵ Torr[1] | 50-80 nm[1] |
Table 2: Properties of Fabricated Thin Films
| Material | Fabrication Method | Crystallinity | Surface Roughness (RMS) | Electrical Conductivity | Optical Band Gap |
| MPcCl₈ | Spin Coating | Highly Crystalline[1] | Dependent on parameters | 2-3 orders of magnitude higher than PVD films[1] | 1.11-1.19 eV (DFT predicted)[1] |
| MPcCl₈ | PVD | Poorly crystalline or amorphous[1] | Generally smooth | Lower than spin-coated films[1] | N/A |
| NiPc | PVD | Increases with substrate temperature | Increases with substrate temperature | N/A | N/A |
| Metal-free Phthalocyanine | Spin Coating | N/A | N/A | N/A | 2.7 eV |
Visualizations
Synthesis and Fabrication Workflow
Caption: Workflow for the synthesis of octachloro-substituted metal phthalocyanines and subsequent thin film fabrication via spin coating and PVD.
Logic of Chemiresistive Gas Sensing
Caption: Principle of chemiresistive gas sensing using a this compound-based thin film.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichlorophthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-dichlorophthalonitrile, a key intermediate in the preparation of phthalocyanines used in materials science and medicinal chemistry.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, helping you identify potential causes and implement effective solutions to improve your reaction yield and product purity.
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Dehydration of 4,5-Dichlorophthalamide | The dehydration of the diamide to the dinitrile is a critical step. If using dehydrating agents like phosphorus oxychloride (POCl₃) or phosgene, ensure they are fresh and used in sufficient excess. For reactions with POCl₃ in DMF, maintaining a low temperature (e.g., in an ice bath) is crucial to prevent side reactions.[1] When using phosgene, the reaction temperature should be carefully controlled, typically between 50-90°C, to avoid the decomposition of the phthalamide to the phthalimide.[3] |
| Presence of Moisture | Water can interfere with the dehydration process and promote the formation of the undesired phthalimide by-product.[3] All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used. It is recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the specific synthetic route. For the dehydration step with phosgene, temperatures that are too high can lead to the formation of phthalimide, thus reducing the yield of the desired nitrile.[3] Conversely, temperatures that are too low may result in an incomplete reaction. It is advisable to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. |
| Poor Quality of Starting Materials | The purity of the starting materials, such as 4,5-dichlorophthalic acid, 4,5-dichlorophthalic anhydride, or 4,5-dichlorophthalamide, is critical. Impurities can lead to side reactions and lower yields. Ensure that the starting materials are of high purity, and if necessary, purify them before use. |
Issue 2: Formation of Impurities
| Potential Cause | Suggested Solution |
| Formation of 4,5-Dichlorophthalimide | This is a common by-product, especially at higher reaction temperatures or in the presence of moisture.[3] To minimize its formation, maintain the recommended reaction temperature and ensure anhydrous conditions.[3] |
| Incomplete Reaction | Unreacted starting materials or intermediates will contaminate the final product. Monitor the reaction's completion using TLC or another suitable analytical method. If the reaction is stalled, consider extending the reaction time or carefully increasing the temperature. |
| Side Reactions with Solvent | Certain solvents can participate in side reactions. For example, when using N,N-dimethylformamide (DMF) with dehydrating agents like POCl₃, the reaction conditions must be carefully controlled. Ensure the chosen solvent is inert under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4,5-dichlorophthalic acid and 4,5-dichlorophthalic anhydride.[1] These are typically converted to 4,5-dichlorophthalamide or 4,5-dichlorophthalimide before the final dehydration step to the dinitrile.[1]
Q2: Which dehydrating agents are effective for converting 4,5-dichlorophthalamide to this compound?
A2: Several dehydrating agents can be used. Phosphorus oxychloride (POCl₃) in a solvent like N,N-dimethylformamide (DMF) is a common choice.[1] Phosgene in the presence of a tertiary organic base such as pyridine or dimethylaniline is another effective method.[3]
Q3: What is a typical yield for the synthesis of this compound?
A3: The yield can vary significantly depending on the synthetic route and reaction conditions. One reported method, starting from 4,5-dichlorophthalic amide and using POCl₃ in DMF, achieved a yield of 70%.[1] A process using phosgene has been reported to give a practically theoretical yield.[3]
Q4: How can I purify the final product?
A4: Purification can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol, is a common technique.[3] Column chromatography can also be employed for purification.[1] The product can be washed with water to remove any water-soluble impurities and then with a solvent like ether before drying.[1]
Q5: What are some key safety precautions to take during the synthesis?
A5: The synthesis of this compound involves hazardous chemicals. Phosgene is a highly toxic gas and should only be handled in a well-ventilated fume hood with appropriate safety measures. Phosphorus oxychloride is corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
Table 1: Summary of Reported Yields for this compound Synthesis
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 4,5-Dichlorophthalamide | POCl₃ | DMF | 70 | [1] |
| 4,5-Dichlorophthalamide | Phosgene, Dimethylaniline | Chlorobenzene | Practically theoretical | [3] |
| 4,5-Dichlorophthalic Anhydride | Formamide, then Ammonia, then POCl₃ | DMF | Not specified for final step | [1] |
Experimental Protocols
Protocol 1: Synthesis via Dehydration with Phosphorus Oxychloride
This protocol is based on a reported method for the synthesis of this compound from 4,5-dichlorophthalamide using POCl₃.[1]
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Preparation of 4,5-Dichlorophthalamide:
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Dissolve 4,5-dichlorophthalic anhydride (2.17 g, 10 mmol) in formamide (4 mL) and reflux at 160°C for 3 hours.
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Pour the hot reaction mixture into a larger flask and allow it to cool to room temperature.
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Add 50 mL of 25% ammonia solution and stir for 24 hours.
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Add another 20 mL of 25% ammonia solution and continue stirring for an additional 24 hours.
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Filter the precipitate, wash thoroughly with distilled water, then with ether, and dry to obtain 4,5-dichlorophthalamide.
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-
Dehydration to this compound:
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Add 4,5-dichlorophthalamide (1.165 g, 5 mmol) to 10 mL of N,N-dimethylformamide (DMF) and stir until completely dissolved.
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Cool the solution in an ice bath.
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Slowly add POCl₃ (7 mL) dropwise over approximately 1 hour while maintaining the temperature in the ice bath.
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Continue the reaction in the ice bath for 5 hours.
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Pour the reaction mixture into ice water to precipitate the product.
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Filter the solid, wash it extensively with distilled water, and dry to obtain pure this compound.
-
Protocol 2: Synthesis via Dehydration with Phosgene
This protocol is based on a patented method for the synthesis of this compound from 4,5-dichlorophthalamide using phosgene.[3]
-
Reaction Setup:
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Suspend 1 mol of 4,5-dichlorophthalamide in approximately 3 mols of dry dimethylaniline contained in an excess of dry chlorobenzene in a suitable reaction vessel.
-
-
Phosgene Addition:
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While stirring, pass in approximately 2.2 mols of phosgene at a rate that allows for its continuous absorption.
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Maintain the reaction temperature between 50°C and 90°C.
-
-
Workup and Isolation:
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After the reaction is complete (as indicated by the cessation of phosgene absorption), cool the reaction mass.
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Dilute the mixture with water to precipitate the product.
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Filter the precipitated this compound, wash it with water, and dry.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via the POCl₃ method.
References
Technical Support Center: Purification of Crude 4,5-Dichlorophthalonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4,5-Dichlorophthalonitrile via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions to assist researchers in optimizing their purification process.
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation | Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. | Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetone) to find one where this compound has high solubility when hot and low solubility when cold. A historical patent suggests ethyl alcohol is a suitable solvent. |
| Too much solvent used: An excessive amount of solvent will keep the compound dissolved even after cooling. | Use the minimum amount of hot solvent necessary to just dissolve the crude product. If too much has been added, carefully evaporate some of the solvent to reach the saturation point. | |
| Supersaturation: The solution is cooled but no crystals have formed. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. | |
| Cooling rate is too rapid: Fast cooling can sometimes inhibit crystal nucleation. | Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. | |
| Oiling Out | Melting point depression: Impurities can lower the melting point of the compound, causing it to separate as a liquid ("oil") at the recrystallization temperature. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent with a lower boiling point. |
| High concentration of impurities: A large amount of impurities can interfere with crystal lattice formation. | If the crude product is highly impure, consider a preliminary purification step such as a silica gel plug filtration before recrystallization. | |
| Poor Recovery/Low Yield | Compound is too soluble in the cold solvent: A significant amount of the product remains in the mother liquor. | Ensure the chosen solvent provides low solubility at low temperatures. Minimize the volume of cold solvent used for washing the crystals. |
| Premature crystallization: Crystals form in the funnel during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Add a slight excess of hot solvent before filtration to prevent premature crystallization. | |
| Incomplete transfer of crystals: Product is lost during transfer steps. | Carefully rinse all glassware that came into contact with the product with the cold recrystallization solvent and add the rinsings to the filtration funnel. | |
| Product is Still Impure After Recrystallization | Inappropriate solvent choice: The solvent may not effectively differentiate between the product and certain impurities. | Re-evaluate the solvent selection. If a single solvent is ineffective, a mixed solvent system (e.g., ethanol-water) may provide better selectivity. |
| Crystals crashed out too quickly: Rapid crystal formation can trap impurities within the crystal lattice. | Ensure a slow cooling rate to allow for the formation of pure crystals. | |
| Incomplete removal of mother liquor: Residual mother liquor containing dissolved impurities remains on the crystal surfaces. | Wash the filtered crystals with a small amount of fresh, ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on available literature, ethyl alcohol is a suitable solvent for the recrystallization of this compound. It is also known to be soluble in acetone and dichloromethane, which could be explored as potential recrystallization solvents.[1] A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Q2: What are the likely impurities in crude this compound?
A2: The primary impurities will depend on the synthetic route used. A common synthesis involves the dehydration of 4,5-dichloro-1,2-benzenedicarboxamide.[2] Potential impurities could include unreacted starting material, byproducts from side reactions, or residual reagents used in the synthesis.
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the recrystallized product can be assessed by several methods. A key indicator of increased purity is the melting point. Crude this compound has a reported melting point of around 178°C, which sharpens to 182-184°C after one recrystallization from ethyl alcohol. Other analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
Q4: What is the expected yield for the recrystallization of this compound?
A4: The yield will vary depending on the initial purity of the crude material and the specific conditions of the recrystallization. While a precise yield is not consistently reported in the literature, a successful recrystallization should aim to maximize the recovery of pure product while effectively removing impurities.
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol provides a general procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
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Crude this compound
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Ethanol (reagent grade)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Condenser (optional, but recommended)
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved. Avoid adding an excess of solvent.
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Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly pour the hot solution containing the dissolved product through the fluted filter paper into the pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop. As the solution cools, crystals of pure this compound should begin to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the melting point.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₂Cl₂N₂ |
| Molecular Weight | 197.02 g/mol [3][4] |
| Appearance | White to off-white crystalline solid |
| Melting Point (crude) | ~178 °C |
| Melting Point (recrystallized from ethanol) | 180-184 °C[3][5] |
Visualizations
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. youtube.com [youtube.com]
- 3. This compound 99 139152-08-2 [sigmaaldrich.com]
- 4. This compound | C8H2Cl2N2 | CID 853747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 139152-08-2 [amp.chemicalbook.com]
identifying and minimizing side products in 4,5-Dichlorophthalonitrile reactions
Welcome to the Technical Support Center for 4,5-Dichlorophthalonitrile Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound. Here, you will find detailed information on identifying and minimizing common side products to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most prevalent reaction of this compound is nucleophilic aromatic substitution (SNAr). Due to the electron-withdrawing nature of the two cyano groups, the chlorine atoms are activated towards substitution by a variety of nucleophiles. This makes it a valuable precursor for the synthesis of substituted phthalocyanines and other functionalized aromatic compounds.[1] The primary application lies in the synthesis of 4,5-disubstituted phthalonitriles, which are key intermediates for preparing phthalocyanines with tailored properties for use in materials science and medicinal chemistry.
Q2: What are the primary side products I should be aware of when working with this compound?
A2: The main side products encountered in reactions with this compound are:
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Monosubstituted Product: Incomplete reaction leading to the formation of 4-chloro-5-(substituted)phthalonitrile. This occurs when only one of the two chlorine atoms is replaced by the nucleophile.
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Hydrolysis Products: The nitrile (-CN) groups can undergo hydrolysis under certain conditions to form 4,5-dichlorophthalamide or 4,5-dichlorophthalic acid. This is more likely to occur if there is water present in the reaction mixture, especially in the presence of strong acids or bases and at elevated temperatures.
Q3: How can I identify the monosubstituted side product in my reaction mixture?
A3: The monosubstituted product can be identified using standard analytical techniques:
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Thin Layer Chromatography (TLC): The monosubstituted product will likely have a different Rf value compared to the starting material and the disubstituted product. It is typically more polar than the starting material but less polar than the disubstituted product if the substituent is polar.
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High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective technique for separating and quantifying the components of the reaction mixture, including the desired product and any side products.[2][3]
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Mass Spectrometry (MS): The mass spectrum of the monosubstituted product will show a molecular ion peak corresponding to the replacement of one chlorine atom with the nucleophile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a more complex aromatic signal pattern for the monosubstituted product compared to the symmetrical starting material and disubstituted product.
Q4: What causes the hydrolysis of the nitrile groups, and how can I prevent it?
A4: Hydrolysis of the nitrile groups is primarily caused by the presence of water in the reaction mixture, and the reaction can be catalyzed by both acidic and basic conditions, especially at higher temperatures. To prevent hydrolysis:
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Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
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Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the rate of hydrolysis.
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Optimize Base Selection and Stoichiometry: If a base is used, select one that is non-nucleophilic and use the minimum effective amount. Prolonged exposure to strong bases can promote nitrile hydrolysis.
Troubleshooting Guides
Problem 1: Low yield of the desired disubstituted product and significant amount of monosubstituted side product.
Possible Causes:
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Insufficient Nucleophile: The stoichiometric ratio of the nucleophile to this compound may be too low.
-
Low Reaction Temperature: The reaction temperature may not be high enough to drive the second substitution to completion. The second substitution is often slower than the first due to steric hindrance and electronic effects.
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Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for the disubstitution to occur.
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Poor Solubility: The monosubstituted intermediate may have limited solubility in the reaction solvent, hindering the second substitution.
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Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the faster-forming monosubstituted product. Higher temperatures can promote thermodynamic control, leading to the more stable disubstituted product.[4][5][6][7]
Solutions:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Increase the molar ratio of the nucleophile to this compound (e.g., 2.2 to 2.5 equivalents). | Ensures enough nucleophile is present to drive the reaction to completion. |
| Temperature | Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. | Higher temperatures provide the activation energy needed for the second substitution. |
| Reaction Time | Extend the reaction time and monitor the disappearance of the monosubstituted product. | Allows more time for the slower second substitution to proceed. |
| Solvent | Choose a solvent in which both the monosubstituted intermediate and the nucleophile are readily soluble. Aprotic polar solvents like DMF, DMSO, or NMP are often effective. | Good solubility facilitates molecular collisions and increases the reaction rate. |
| Base | Use a suitable base (e.g., K2CO3, Cs2CO3) to facilitate the deprotonation of the nucleophile if it is an alcohol or thiol. | A strong enough base is needed to generate the active nucleophile in sufficient concentration. |
Experimental Protocol: Minimizing Monosubstitution in the Synthesis of 4,5-Bis(phenoxy)phthalonitrile
-
Reagents and Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.), phenol (2.2 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or HPLC, observing the consumption of the monosubstituted intermediate.
-
Work-up: After completion, cool the reaction mixture, pour it into ice-water, and collect the precipitate by filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol or a solvent mixture) to remove any remaining monosubstituted product and other impurities.
Problem 2: Presence of hydrolysis byproducts (amide or carboxylic acid) in the final product.
Possible Causes:
-
Presence of Water: The primary cause is the presence of water in the reaction mixture.
-
Reaction Conditions: High temperatures and the presence of strong acids or bases can catalyze the hydrolysis of the nitrile groups.
-
Work-up Procedure: Aqueous work-up procedures can lead to hydrolysis if the product is sensitive and the conditions are not carefully controlled (e.g., prolonged exposure to acidic or basic aqueous solutions).
Solutions:
| Parameter | Recommended Action | Rationale |
| Reagents/Solvents | Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). | Minimizes the primary reactant for the hydrolysis side reaction. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents the introduction of atmospheric moisture. |
| Temperature | Use the lowest effective temperature for the desired substitution reaction. | Reduces the rate of the competing hydrolysis reaction. |
| Work-up | Minimize the contact time with aqueous solutions during work-up. Neutralize the reaction mixture before prolonged exposure to water if acidic or basic catalysts are used. | Reduces the opportunity for hydrolysis to occur during product isolation. |
| Purification | If hydrolysis products are formed, they can often be removed by recrystallization or column chromatography. The carboxylic acid can be removed by washing the organic solution of the product with a mild aqueous base (e.g., sodium bicarbonate solution). | Separates the more polar hydrolysis byproducts from the less polar desired product. |
Experimental Protocol: Synthesis of a 4,5-Disubstituted Phthalonitrile under Anhydrous Conditions
-
Glassware and Reagents: All glassware should be oven-dried before use. Solvents should be freshly distilled from an appropriate drying agent. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Reagent Addition: Add the anhydrous solvent to the reaction flask containing this compound and the nucleophile. If a base is required, use an anhydrous grade.
-
Reaction: Maintain the inert atmosphere throughout the reaction period.
-
Work-up: Quench the reaction with a non-aqueous method if possible. If an aqueous work-up is necessary, use deoxygenated water and perform the extraction quickly.
-
Drying: Thoroughly dry the organic extracts with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Nucleophilic Substitution of this compound (Illustrative Data)
| Entry | Nucleophile (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Disubstituted Product Yield (%) | Monosubstituted Product (%) |
| 1 | Phenol (2.1) | K2CO3 (2.2) | DMF | 80 | 12 | 75 | 20 |
| 2 | Phenol (2.5) | K2CO3 (3.0) | DMF | 80 | 24 | 90 | 5 |
| 3 | Phenol (2.2) | Cs2CO3 (2.5) | DMF | 80 | 12 | 92 | 3 |
| 4 | Phenol (2.2) | K2CO3 (2.5) | Acetonitrile | 80 | 24 | 60 | 35 |
| 5 | Thiophenol (2.2) | K2CO3 (2.5) | DMF | 60 | 8 | 95 | <2 |
Note: This data is illustrative and based on general principles of nucleophilic aromatic substitution. Actual results may vary.
Table 2: Spectroscopic Data for Identification of Potential Side Products
| Compound | 1H NMR (δ, ppm, in CDCl3) | 13C NMR (δ, ppm, in CDCl3) | IR (cm-1) | MS (m/z) |
| This compound | ~7.9 (s, 2H) | ~138, ~135, ~115, ~112 | ~2230 (CN), ~1580, ~880 (C-Cl) | 196 (M+) |
| 4-Chloro-5-phenoxyphthalonitrile | ~7.8-7.2 (m, aromatic) | Aromatic signals | ~2230 (CN), ~1590, ~1240 (C-O), ~880 (C-Cl) | 254 (M+) |
| 4,5-Dichlorophthalamide | ~8.0 (s, 2H), ~6.0 (br s, 4H, NH2) | ~168 (C=O), ~135, ~132 | ~3400, ~3200 (N-H), ~1660 (C=O) | 232 (M+) |
Note: Spectroscopic data are estimates and may vary depending on the solvent and instrument.
References
- 1. 4,5-ジクロロフタロニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4,5-Dichlorophthalonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and optimizing nucleophilic substitution reactions on 4,5-dichlorophthalonitrile. This key intermediate is widely used in the synthesis of substituted phthalonitriles, which are precursors to phthalocyanines for applications in materials science and medicine.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[3][4] The two electron-withdrawing cyano (-CN) groups activate the aromatic ring, making it susceptible to attack by a nucleophile.[5] The process involves two main steps:
-
Addition: The nucleophile attacks the carbon atom bonded to a chlorine atom, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6]
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group.[6]
Q2: What types of nucleophiles are effective in this reaction?
A2: this compound readily reacts with a variety of strong nucleophiles. The most common classes are oxygen-based (phenoxides), sulfur-based (thiolates), and nitrogen-based (amines) nucleophiles.[2][7] Thiolates are generally excellent nucleophiles for this reaction.[8]
Q3: Why is a base, such as potassium carbonate (K₂CO₃), required for reactions with phenols or thiols?
A3: A base is essential to deprotonate the nucleophile, thereby increasing its nucleophilicity. For example, a phenol (Ar-OH) or a thiol (R-SH) is converted into the much more reactive phenoxide (Ar-O⁻) or thiolate (R-S⁻) anion.[9] This deprotonation step is crucial for the reaction to proceed efficiently.
Q4: What are the recommended solvents for this reaction?
A4: Polar aprotic solvents are highly recommended as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the anionic nucleophile relatively free and highly reactive. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-Methylpyrrolidone (NMP).[1][9] Anhydrous (dry) solvents are critical to prevent unwanted side reactions with water.
Troubleshooting Guide
Problem: Low or no yield of the desired product.
-
Possible Cause: The nucleophile is not sufficiently activated.
-
Solution: Ensure at least two equivalents of an anhydrous base (like K₂CO₃) are used per equivalent of this compound for di-substitution. The base must be strong enough to deprotonate the nucleophile.
-
-
Possible Cause: Reaction temperature is too low or the reaction time is too short.
-
Solution: Many of these reactions require elevated temperatures (80-150 °C) and extended reaction times (4-24 hours) to proceed to completion.[9] Consult literature for conditions specific to your nucleophile and increase temperature or time as needed.
-
-
Possible Cause: Impure or wet reagents and solvents.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Water can quench the activated nucleophile and interfere with the reaction.
-
Problem: The reaction stops at the mono-substituted product.
-
Possible Cause: Insufficient nucleophile or base.
-
Solution: For complete di-substitution, use a molar excess of the nucleophile (at least 2.2 equivalents) and base (at least 2.2 equivalents, or more if the nucleophile itself has acidic protons).
-
-
Possible Cause: The second substitution is kinetically slower.
-
Solution: The introduction of the first substituent can sometimes deactivate the ring towards the second substitution. Increase the reaction temperature and/or time to drive the reaction to completion.
-
-
Possible Cause: Steric hindrance.
-
Solution: If using a bulky nucleophile, the second substitution may be sterically hindered. More forcing conditions (higher temperature, longer time) may be required.
-
Problem: Significant formation of side products or decomposition.
-
Possible Cause: The reaction temperature is too high, causing decomposition of the solvent or product.
-
Solution: Some solvents, like DMF, can decompose at very high temperatures in the presence of a strong base.[10] If decomposition is suspected, try running the reaction at a slightly lower temperature for a longer period or consider a more stable solvent like DMSO or NMP.
-
-
Possible Cause: Oxidation of the nucleophile.
-
Solution: Thiol-based nucleophiles can be susceptible to oxidation to form disulfides. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the di-substitution of this compound with various nucleophiles as reported in the literature.
Table 1: Nucleophilic Substitution with Phenolic Compounds
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(1-methyl-1-phenylethyl)phenol | K₂CO₃ | DMF | 80-90 | 8 | Not Specified | [11] |
| 4-Aminophenol | K₂CO₃ | DMF | 80 | 4 | 85 | |
| Resorcinol | K₂CO₃ | DMF | 120-140 | 7-9 | 14-29 | |
| 4,5-bis(3,4-dimethoxyphenyl) | N/A | N/A | N/A | N/A | N/A | [2] |
| 4,5-bis(2,6-dimethoxyphenoxy) | N/A | N/A | N/A | N/A | N/A | [2] |
Table 2: Nucleophilic Substitution with Thiol Compounds
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Propanethiol | N/A | N/A | N/A | N/A | 51 | [1] |
| Thiophenol | K₂CO₃ | DMSO | 90 | 14.5 | 82 | [9] |
| Thiophenol | K₂CO₃ | n-hexanol | 110 | 8 | 83 | [9] |
| Hexanethiol | N/A | DMF | N/A | N/A | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Bis(aryloxy)phthalonitrile
This protocol is a general procedure adapted from literature for the reaction with a substituted phenol.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Substituted Phenol (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar and reflux condenser.
-
Inert atmosphere setup (Nitrogen or Argon).
-
-
Procedure:
-
To the round-bottom flask, add this compound, the substituted phenol, and anhydrous K₂CO₃.
-
Flush the flask with an inert gas.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the phthalonitrile.
-
Heat the mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 4-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-water to precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water to remove DMF and inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Visualizations
Caption: The two-step addition-elimination pathway for SNAr reactions.
Caption: A standard workflow from reaction setup to final product analysis.
References
- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 99 139152-08-2 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4,5-二氯邻苯二甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
troubleshooting low yield in phthalocyanine synthesis from 4,5-Dichlorophthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of phthalocyanines from 4,5-Dichlorophthalonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of phthalocyanines from this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my chlorinated phthalocyanine consistently low?
Answer:
Low yields in the synthesis of phthalocyanines from this compound can arise from several factors, primarily related to the reactivity of the precursor and the reaction conditions. The electron-withdrawing nature of the chlorine substituents can deactivate the phthalonitrile, making the cyclotetramerization reaction more challenging compared to unsubstituted phthalonitriles.[1]
Here are potential causes and solutions to improve your yield:
-
Suboptimal Reaction Temperature: The cyclotetramerization reaction requires high temperatures to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the starting material or the final product. It is crucial to carefully control the reaction temperature, typically in the range of 180-220 °C, depending on the solvent and metal salt used.[1]
-
Incorrect Molar Ratio of Reactants: The stoichiometry of the reactants is critical. A slight excess of the metal salt is often used to act as a template for the formation of the macrocycle.[1] Experiment with varying the molar ratio of this compound to the metal salt to find the optimal conditions for your specific synthesis.
-
Choice of Metal Salt: The nature of the metal salt can significantly influence the reaction yield. Metal chlorides (e.g., CoCl₂, ZnCl₂, VOCl₃) are commonly used for the synthesis of chlorinated phthalocyanines.[2] Some metal ions, like copper, are known to have a strong templating effect and may lead to higher yields.[3] Consider screening different metal salts to determine which provides the best results for your specific target molecule.
-
Presence of Moisture: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous. Water can lead to the formation of undesired side products, such as phthalimides, through the hydrolysis of the nitrile groups.[1]
-
Inappropriate Solvent: High-boiling point, polar aprotic solvents are typically used. The solvent must be able to dissolve the reactants and remain stable at the high reaction temperatures.[2] The polarity of the solvent can also play a role in the reaction mechanism and yield. Common choices include 1-chloronaphthalene, quinoline, and nitrobenzene.[1][2]
-
Inefficient Base Catalysis: For metal-free phthalocyanine synthesis or in certain templated reactions, a strong, non-nucleophilic base is often required to facilitate the reaction. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice. The concentration of the base can be critical; too little may result in a slow reaction, while too much can lead to side reactions.
Question 2: The final product is an intense color but appears to be a mixture of compounds that is difficult to purify. What could be the issue?
Answer:
The intense color is characteristic of phthalocyanine formation. However, the difficulty in purification often points to the presence of side products or aggregation of the phthalocyanine molecules.
-
Side Reactions: Incomplete cyclotetramerization can lead to the formation of linear polymers or other open-chain structures, which are also colored and can be difficult to separate from the desired macrocycle. Optimizing the reaction time and temperature can help minimize these side products.
-
Aggregation: Phthalocyanines, particularly planar molecules, have a strong tendency to aggregate through π-π stacking.[4] This aggregation can reduce their solubility and make purification by chromatography challenging. Aggregation is influenced by the solvent, concentration, and the presence of salts.[4][5]
-
Purification Strategy: Standard purification for chlorinated phthalocyanines often involves a sequence of washing steps to remove unreacted starting materials and soluble impurities. A common procedure is sequential Soxhlet extraction with solvents like diethyl ether, acetone, and ethanol.[2] For more stubborn impurities, a technique called "acid pasting," which involves dissolving the crude product in concentrated sulfuric acid and then reprecipitating it in ice-cold water, can be very effective.[6]
Question 3: My reaction mixture turned dark, but after workup, I isolated very little of the desired blue/green product. Where did my product go?
Answer:
A color change is a good indicator that a reaction is occurring, but a low isolated yield suggests potential product loss during the workup and purification stages or decomposition.
-
Decomposition: As mentioned, excessively high reaction temperatures can lead to the decomposition of the phthalocyanine product. Carefully monitor and control the reaction temperature.
-
Loss during Precipitation: If the product is precipitated by adding the reaction mixture to a non-solvent, ensure that the non-solvent is added in a sufficient volume to induce complete precipitation. Also, consider the possibility that the product has some solubility in the precipitation solvent, leading to losses in the filtrate.
-
Adsorption during Filtration: The fine, intensely colored particles of phthalocyanines can sometimes adhere strongly to filter paper or frits, leading to mechanical losses during filtration. Pre-wetting the filter with the filtration solvent can sometimes help.
-
Solubility Issues: Chlorinated phthalocyanines often have very low solubility in common organic solvents.[7] This can make them difficult to handle and purify. Ensure you are using appropriate solvents for extraction and washing, and be aware that some product may remain in solution if the correct solvent system is not used.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting molar ratio for the synthesis of a metallated octachlorophthalocyanine from this compound?
A1: A common starting point is a 4:1 molar ratio of this compound to the metal salt (e.g., anhydrous metal chloride).[2] However, the optimal ratio may vary depending on the specific metal and reaction conditions, and empirical optimization is often necessary.[1]
Q2: How can I confirm the formation of the phthalocyanine macrocycle?
A2: Several spectroscopic techniques can be used for confirmation:
-
UV-Vis Spectroscopy: Phthalocyanines exhibit a very strong and characteristic absorption band, known as the Q-band, in the 600-700 nm region of the visible spectrum.[7] The appearance of this intense band is a clear indication of macrocycle formation.
-
FT-IR Spectroscopy: Look for the disappearance of the sharp C≡N stretching vibration from the this compound starting material (around 2230 cm⁻¹) and the appearance of characteristic phthalocyanine macrocycle vibrations.
-
¹H NMR Spectroscopy: Due to the high symmetry and aromaticity of the phthalocyanine core, the proton signals of the macrocycle will appear in a distinct region of the spectrum. However, the low solubility of many chlorinated phthalocyanines can make obtaining a high-quality NMR spectrum challenging.
Q3: What are the best practices for purifying chlorinated phthalocyanines?
A3: A multi-step approach is often the most effective:
-
Initial Washing: After the reaction, the crude product is typically precipitated and then washed with various organic solvents to remove unreacted starting materials and by-products.
-
Soxhlet Extraction: For a more thorough purification, sequential Soxhlet extraction with solvents of increasing polarity (e.g., diethyl ether, acetone, then ethanol) is highly effective at removing impurities.[2]
-
Acid Pasting: For the highest purity, especially for removing inorganic impurities and some organic tars, dissolving the crude product in concentrated sulfuric acid and reprecipitating it in ice water is a powerful technique.[6] This should be done with extreme caution in a well-ventilated fume hood.
-
Sublimation: For some phthalocyanines, vacuum sublimation can be used as a final purification step to obtain highly pure, crystalline material.[8]
Experimental Protocols
Detailed Methodology for the Synthesis of a Metallated Octachlorophthalocyanine (e.g., Cobalt(II) Octachlorophthalocyanine)
This protocol describes a general procedure for the synthesis of a metallated octachlorophthalocyanine via the cyclotetramerization of this compound.
Materials:
-
This compound
-
Anhydrous Cobalt(II) chloride (CoCl₂)
-
1-Chloronaphthalene (high-boiling solvent)
-
Diethyl ether (for washing)
-
Acetone (for washing)
-
Ethanol (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Soxhlet extractor
-
Cellulose thimbles
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and anhydrous Cobalt(II) chloride in a 4:1 molar ratio.
-
Solvent Addition: Add a sufficient amount of 1-chloronaphthalene to the flask to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux (approximately 260 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Maintain the reflux for a specified time, typically 2-4 hours. The color of the reaction mixture should change to a deep green or blue.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will precipitate out of the solvent.
-
Initial Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the solid sequentially with diethyl ether, acetone, and ethanol to remove the high-boiling solvent and some of the unreacted starting materials.
-
Soxhlet Extraction: Place the dried crude product into a cellulose thimble and perform sequential Soxhlet extractions. First, extract with diethyl ether for several hours to remove nonpolar impurities. Follow this with extractions using acetone and then ethanol to remove more polar impurities. Each extraction should be continued until the solvent in the siphon arm runs clear.
-
Final Drying: After the final extraction, carefully remove the purified product from the thimble and dry it in a vacuum oven to remove any residual solvent. The final yield of the purified octachlorinated metal phthalocyanine can then be determined. A typical yield for this type of reaction is in the range of 55-70%.[2]
Data Presentation
Table 1: Influence of Reaction Parameters on Phthalocyanine Synthesis Yield (Illustrative)
| Precursor | Metal Salt | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalonitrile | CuCl₂ | Anisole | KOH | 154 | 3 | 76 | [3] |
| Phthalonitrile | Co(OAc)₂ | DMAE | DBU | 135 | 3 | ~60 | [3] |
| Phthalonitrile | Zn(OAc)₂ | Anisole | DBU | 154 | 3 | ~20 | [3] |
| 4-Nitrophthalonitrile | Zn(OAc)₂ | DMF | - | 150 | 4 | Not specified | [9] |
| This compound | CoCl₂ | 1-Chloronaphthalene | - | Reflux (~260) | 2 | 55-70 | [2] |
| This compound | ZnCl₂ | 1-Chloronaphthalene | - | Reflux (~260) | 2 | 55-70 | [2] |
| This compound | VOCl₃ | 1-Chloronaphthalene | - | Reflux (~260) | 2 | 55-70 | [2] |
Note: This table is illustrative and compiles data from various sources. Yields are highly dependent on the specific experimental conditions and purification methods.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in phthalocyanine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2662085A - Process for preparation of chlorinated copper phthalocyanine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Purification and characterization of phthalocyanines | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
stability of 4,5-Dichlorophthalonitrile under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4,5-Dichlorophthalonitrile under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a dihalogenated aromatic nitrile. Its primary application is as a precursor in the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds used as dyes and pigments.[1][2] The chlorine substituents on the benzene ring are susceptible to nucleophilic substitution, allowing for the introduction of various functionalities to tailor the properties of the resulting phthalocyanine.[3]
Q2: What are the general safety precautions for handling this compound?
A2: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[4] When handling this compound, it is crucial to work in a well-ventilated area, preferably in a chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Aromatic Substitution
Possible Causes:
-
Insufficiently activated substrate: While the nitrile groups are electron-withdrawing, the reactivity of the chlorine atoms towards nucleophilic substitution is moderate.
-
Poor choice of solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.
-
Inappropriate base: The base used may not be strong enough to deprotonate the nucleophile effectively.
-
Reaction temperature is too low: Nucleophilic aromatic substitutions often require elevated temperatures to proceed at a reasonable rate.
-
Moisture in the reaction: Water can react with strong bases and some nucleophiles, reducing their effectiveness.
Troubleshooting Steps:
-
Solvent Selection: Ensure the chosen solvent (e.g., DMF, DMSO, THF) is anhydrous and can dissolve all reactants. For high-temperature reactions, a high-boiling point solvent like quinoline might be necessary.[6]
-
Base Selection: Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if required by the nucleophile's pKa.
-
Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Be aware that excessively high temperatures can lead to side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Purity of Reactants: Ensure that the this compound and the nucleophile are of high purity. Impurities can interfere with the reaction.
Issue 2: Formation of Unwanted Side-Products
Possible Causes:
-
Hydrolysis of nitrile groups: In the presence of strong acids or bases and water, the nitrile groups can hydrolyze to form amides or carboxylic acids.[1]
-
Reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.
-
Multiple substitutions: If the nucleophile has multiple reactive sites, it can lead to a mixture of products.
-
Incomplete cyclotetramerization in phthalocyanine synthesis: This can lead to the formation of open-chain intermediates or smaller macrocycles.[6]
Troubleshooting Steps:
-
Control of Water Content: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times that can favor the formation of side products.[6]
-
Purification of Starting Materials: Use purified this compound to avoid the introduction of impurities that may lead to side reactions.
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants, especially in phthalocyanine synthesis where a precise ratio of the phthalonitrile to the metal salt is crucial.[6]
Stability Data
Quantitative data on the stability of this compound under various conditions is not extensively available in the public domain. The following information is based on the general reactivity of aromatic nitriles and chlorinated aromatic compounds.
| Condition | Stability | Potential Degradation Products | Notes |
| Acidic (Aqueous) | Moderate | 4,5-Dichlorophthalamide, 4,5-Dichlorophthalic acid | Hydrolysis of the nitrile groups is catalyzed by acid, typically requiring elevated temperatures. The reaction proceeds first to the amide and then to the carboxylic acid.[1] |
| Basic (Aqueous) | Low to Moderate | 4,5-Dichlorophthalamide, Sodium 4,5-dichlorophthalate | Alkaline hydrolysis of nitriles also yields the corresponding carboxylic acid salt. The reaction rate is dependent on the base concentration and temperature.[1] |
| Thermal | High | Thermal decomposition is expected to occur at temperatures above its melting point (180-184 °C). | Specific decomposition products are not readily available, but may include chlorinated hydrocarbons and other aromatic fragments. Thermal analysis (TGA/DSC) would be required for precise data.[7][8] |
| Oxidative | Moderate to High | Reaction with strong oxidizing agents like KMnO₄ or H₂O₂ may lead to oxidation of the benzene ring or the nitrile groups, but specific products are not documented. | The electron-withdrawing nature of the nitrile and chloro groups deactivates the aromatic ring towards electrophilic attack. |
| Reductive | Moderate | Catalytic hydrogenation (e.g., H₂/Pd) can reduce the nitrile groups to primary amines. | The chloro groups may also be susceptible to reduction under certain conditions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for the substitution of the chloro atoms in this compound with a generic nucleophile (Nu-H) in the presence of a base.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, thiol, or amine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Flush the flask with nitrogen for 10-15 minutes.
-
Add anhydrous DMF via syringe to dissolve the reactants.
-
Add the nucleophile (2.1 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for Nucleophilic Substitution on this compound.
Protocol 2: Monitoring Stability by HPLC
This is a general guideline for developing an HPLC method to assess the stability of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare working standards of known concentrations by diluting the stock solution.
-
Sample Preparation: For stability studies, dissolve a known amount of this compound in the reaction medium (e.g., acidic or basic solution) at a specific concentration. At various time points, withdraw an aliquot, quench the reaction if necessary (e.g., by neutralization), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value (e.g., determined by UV-Vis scan, likely around 254 nm).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
-
Data Analysis: Quantify the amount of remaining this compound at each time point by comparing the peak area to the calibration curve. The appearance of new peaks would indicate the formation of degradation products.
Caption: General workflow for monitoring the stability of this compound by HPLC.
Signaling Pathways and Logical Relationships
Caption: Potential reaction pathways of this compound under various conditions.
References
- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound 99 139152-08-2 [sigmaaldrich.com]
- 4. This compound | C8H2Cl2N2 | CID 853747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
Technical Support Center: Purification of 4,5-Dichlorophthalonitrile Derivatives
Welcome to the technical support center for the purification of 4,5-dichlorophthalonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound typically include unreacted starting materials such as 4,5-dichlorophthalamide or 4,5-dichlorophthalic anhydride, residual solvents from the synthesis (e.g., DMF, chlorobenzene), and by-products from side reactions.[1][2] Depending on the synthetic route, incompletely dehydrated intermediates may also be present.
Q2: What are the general strategies for purifying this compound derivatives?
A2: The primary methods for purifying this compound and its derivatives are recrystallization and column chromatography.[1][3] The choice of method depends on the nature of the impurities and the desired final purity. For derivatives that are solids, recrystallization is often a good first step to remove bulk impurities. Column chromatography provides higher resolution for separating closely related impurities.
Q3: How can I assess the purity of my this compound derivative?
A3: Purity can be assessed using a combination of analytical techniques, including:
-
Melting Point Analysis: A sharp melting point range close to the literature value (180-184 °C for this compound) indicates high purity.[4][5]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired compound and the presence of impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample.
Troubleshooting Guide
Recrystallization Issues
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound is insoluble in the cold solvent but melts in the hot solvent before dissolving. To address this:
-
Use a higher boiling point solvent: This may allow the compound to dissolve before it melts.
-
Use a larger volume of solvent: This can sometimes prevent oiling out by keeping the concentration of the dissolved compound lower.
-
Try a different solvent or a mixed solvent system: A solvent system where the compound has slightly lower solubility when hot might promote crystallization over oiling out.[7]
-
Cool the solution more slowly: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[8]
Q5: I have very low recovery after recrystallization. How can I improve the yield?
A5: Low recovery can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent required to dissolve the compound completely.[8][9]
-
The compound is too soluble in the cold solvent: Screen for a solvent in which your compound has high solubility at high temperatures and very low solubility at low temperatures.[7][8]
-
Cooling to an insufficient temperature: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Premature crystallization: If the compound crystallizes too quickly upon slight cooling, you may need to filter the hot solution to remove insoluble impurities before allowing it to cool.
Column Chromatography Issues
Q6: My compound is streaking on the silica gel column. What is the cause and how can I fix it?
A6: Streaking on a silica gel column can be caused by:
-
Compound degradation: this compound derivatives can sometimes be sensitive to the acidic nature of silica gel. You can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the eluent.[8]
-
Overloading the column: Using too much sample for the column size can lead to band broadening and streaking.[8]
-
Inappropriate solvent system: If the eluent is not polar enough, the compound may not move properly, leading to tailing. Conversely, if it is too polar, it may move too quickly and not separate well. A gradual increase in eluent polarity (gradient elution) is often effective.[8]
Q7: I am not getting good separation of my desired product from an impurity. What can I do?
A7: To improve separation:
-
Optimize the eluent system: Systematically screen different solvent mixtures to find one that provides the best separation on a TLC plate before running the column.
-
Use a longer column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.[3]
-
Try a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina, which may offer different selectivity.[3]
-
Use a shallower gradient: A slower, more gradual increase in the polar solvent during gradient elution can improve resolution.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Derivatives
| Purification Method | Typical Solvents/Eluents | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Ethyl Acetate/Hexane, Toluene | >98% | Simple, cost-effective, good for removing significantly different impurities. | Can have lower recovery; may not remove impurities with similar solubility.[8] |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | >99% | High resolution, capable of separating closely related compounds.[8] | More time-consuming, requires larger volumes of solvent, potential for sample loss or degradation on the stationary phase. |
| Soxhlet Extraction | Diethyl ether, acetone, ethanol (sequential) | Variable | Good for removing soluble impurities from a solid product. | Not a separation technique for mixtures of similar compounds.[10] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is potentially suitable.[11][12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9] If crystals do not form, try scratching the inside of the flask with a glass rod to induce crystallization.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.[11]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of a this compound Derivative
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[8]
-
Fraction Collection: Collect fractions as the solvent elutes from the column. Monitor the separation by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
- 1. Page loading... [guidechem.com]
- 2. US2174568A - 4,5-dichloro-phthalonitrile and process of making it - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 99 139152-08-2 [sigmaaldrich.com]
- 5. This compound CAS#: 139152-08-2 [amp.chemicalbook.com]
- 6. cenmed.com [cenmed.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
preventing aggregation of phthalocyanines derived from 4,5-Dichlorophthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with phthalocyanines (Pcs) derived from 4,5-dichlorophthalonitrile. Our goal is to help you overcome common challenges, particularly the prevention of aggregation, to ensure the synthesis of high-quality, monomeric phthalocyanines for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What is phthalocyanine aggregation and why is it a problem?
A1: Phthalocyanine aggregation is the process where individual, planar Pc molecules stack on top of each other through strong intermolecular π-π interactions.[1][2] This is a common issue due to the large, aromatic macrocycle.[2] Aggregation is problematic because it significantly alters the desirable photophysical and chemical properties of the monomeric form.[1] Consequences include a broadening and shifting of the main electronic absorption band (Q-band), fluorescence quenching, and reduced solubility, which can be detrimental for applications in photodynamic therapy, sensing, and materials science.[1][3]
Q2: How can I tell if my phthalocyanine is aggregated?
A2: The primary method for identifying aggregation is UV-Vis spectroscopy.
-
Monomeric Phthalocyanines typically exhibit a sharp, intense absorption peak in the red/near-IR region (the Q-band), usually between 670-750 nm, which follows the Beer-Lambert law (absorbance is linear with concentration).[4]
-
Aggregated Phthalocyanines show significant changes in the Q-band. The most common form, H-aggregation (face-to-face stacking), results in a broadened, blue-shifted (hypsochromic) Q-band compared to the monomer.[3] A less common form, J-aggregation (offset stacking), leads to a red-shifted (bathochromic) band.[5] A simple test is to measure the UV-Vis spectrum at different concentrations; if the shape of the Q-band changes with concentration, aggregation is likely occurring.[4]
Q3: What is the general strategy for preventing aggregation when starting with this compound?
A3: The most effective strategy is to introduce bulky substituents onto the periphery of the phthalocyanine macrocycle. This is achieved by first performing a nucleophilic aromatic substitution reaction on the this compound precursor to replace the chloro groups with sterically demanding moieties.[5][6] These bulky groups act as physical barriers, preventing the Pc macrocycles from approaching each other closely enough to form π-π stacks.[7] This approach not only prevents aggregation but also dramatically improves the solubility of the final phthalocyanine in common organic solvents.[1][8]
Q4: What are some examples of effective bulky groups?
A4: Several types of bulky groups have been successfully used. Common examples include:
-
Bulky Phenoxy Groups: Such as 2,4-di-tert-butylphenoxy, 2,6-diisopropylphenoxy, or tritylphenoxy groups.[1][8][9]
-
Bulky Aryl Groups: Introduced via Suzuki-Miyaura cross-coupling reactions, for example, using 4-tert-butylphenylboronic acid.[10]
-
Long or Branched Alkylthio Groups: Such as hexylthio groups, which also enhance solubility.[5]
-
Perfluoroalkyl Groups: These can improve solubility and hinder stacking.[3]
Q5: Which solvents are best for minimizing aggregation during characterization?
A5: Polar, non-coordinating, or coordinating aprotic solvents are generally preferred for keeping phthalocyanines in their monomeric form. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and chloroform are often good choices for soluble, sterically hindered phthalocyanines.[1][11] Aggregation is typically more pronounced in less polar solvents or in aqueous media for hydrophobic Pcs. Always check for concentration-dependent changes in the UV-Vis spectrum to confirm the absence of aggregation in your chosen solvent.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and characterization of phthalocyanines from this compound.
Problem 1: Low yield or incomplete reaction during the synthesis of the substituted phthalonitrile precursor.
| Possible Cause | Suggested Solution |
| Inefficient Nucleophilic Substitution | Ensure you are using a suitable base (e.g., anhydrous K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent like DMF or DMSO to facilitate the reaction.[5][6] The reaction may require heating (e.g., 90 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Steric Hindrance of Nucleophile | Very bulky nucleophiles (e.g., sterically demanding phenols) may react slowly. Consider increasing the reaction time or temperature. Ensure all reagents are anhydrous, as water can interfere with the reaction. |
| Low Reactivity of Precursor (for C-C coupling) | For Suzuki-Miyaura coupling reactions, the choice of palladium catalyst and ligand is critical. Electron-rich ligands with high steric hindrance (e.g., S-Phos) can improve reaction efficiency with aryl chlorides.[10] |
Problem 2: The final phthalocyanine product has poor solubility.
| Possible Cause | Suggested Solution |
| Aggregation | This is the most likely cause. The UV-Vis spectrum will likely show a broad, blue-shifted Q-band. The bulky substituents chosen may not be sufficient to prevent π-π stacking. |
| Insufficient Steric Hindrance | Redesign the synthesis with a more sterically demanding substituent. For example, use a 2,6-disubstituted phenol instead of a 2,4-disubstituted one to create more significant out-of-plane bulk.[9] |
| Impure Product | Unreacted starting materials or side products can be insoluble. Ensure the product is thoroughly purified. Column chromatography is often effective for these types of molecules.[5] |
Problem 3: The UV-Vis spectrum of my final product shows a broad, blue-shifted Q-band.
| Possible Cause | Suggested Solution |
| H-Aggregation | This spectral feature is a classic sign of H-aggregation (face-to-face stacking).[3] The product is aggregated in the solvent used for analysis. |
| Solvent Choice | Try dissolving the compound in a different, more polar, or coordinating solvent like DMSO or DMF.[1] |
| Concentration | The measurement was performed at too high a concentration. Dilute the sample significantly (e.g., to the 10⁻⁶ M range) and re-measure. If the sharp monomeric Q-band appears upon dilution, this confirms aggregation was the issue. |
| Inadequate Substituents | If the product remains aggregated even in suitable solvents at low concentrations, the peripheral substituents are not bulky enough to prevent aggregation in solution. A redesign of the molecule is necessary (See Problem 2). |
Problem 4: Difficulty in purifying the final phthalocyanine product.
| Possible Cause | Suggested Solution |
| Mixture of Products | Statistical condensation of two different phthalonitriles can lead to a complex mixture of products that are difficult to separate.[10] If possible, use a single, symmetrically substituted phthalonitrile precursor. |
| Strong Adsorption on Silica Gel | The polar nature of the phthalocyanine core can lead to streaking or irreversible adsorption on silica gel. Try using a less polar stationary phase like alumina or a different eluent system. Adding a small amount of a coordinating solvent like pyridine to the eluent can sometimes help. |
| Baseline Impurities | Crude phthalocyanines can contain highly insoluble, deeply colored impurities. A pre-purification step can be effective. This may involve Soxhlet extraction with several solvents of increasing polarity (e.g., diethyl ether, then acetone, then ethanol) to remove by-products.[12] For very robust Pcs, acid-pasting (dissolving in concentrated sulfuric acid and precipitating in ice water) can be used, but this may not be suitable for all substituted derivatives.[13] |
Quantitative Data Summary
The introduction of bulky peripheral groups significantly impacts the solubility and spectroscopic properties of phthalocyanines, serving as a key indicator of successful aggregation prevention.
Table 1: Solubility of Peripherally Substituted Zinc Phthalocyanines (ZnPcs)
| Substituent | Solvent | Solubility | Reference |
| 16x Fluoro (F₁₆PcZn) | Ethanol | ~0.6 mg/mL (~7 x 10⁻⁴ M) | [14] |
| 16x Fluoro (F₁₆PcZn) | 90% Water / 10% Ethanol | ~0.3 mg/L (~4 x 10⁻⁴ M) | [14] |
| 8x Perfluoroisopropyl (F₆₄PcZn) | Ethanol | ~10 mg/mL (~5 x 10⁻³ M) | [14] |
| 8x Perfluoroisopropyl (F₆₄PcZn) | 90% Water / 10% Ethanol | ~1 mg/mL (~5 x 10⁻⁴ M) | [14] |
| 4x (2,4-di-tert-butylphenoxy) | Common organic solvents¹ | Excellent solubility, non-aggregating up to 1x10⁻³ M | [8] |
| 4x (2,6-dimethoxyphenoxy) | DMSO, DMF, THF, Toluene, Chloroform | Excellent solubility, non-aggregating | [11] |
¹Including DMSO, DMF, THF, Toluene, CHCl₃, and CH₂Cl₂.
Table 2: Representative UV-Vis Q-Band Maxima for Monomeric (Non-Aggregated) ZnPcs in Organic Solvents
| Substituent Group(s) | Solvent | Q-Band λₘₐₓ (nm) | Molar Extinction Coefficient (log ε) | Reference |
| 4x (2,6-dimethoxyphenoxy) (non-peripheral) | DMSO | 714 | 5.06 | [11] |
| 4x (2,6-dimethoxyphenoxy) (peripheral) | DMSO | 683 | 5.05 | [11] |
| 4x [(4,4,5,5,5-pentafluoropentyl)oxy] (non-peripheral) | CHCl₃ | 700 | 4.98 | [15] |
| 4x [(4,4,5,5,5-pentafluoropentyl)oxy] (peripheral) | CHCl₃ | 680 | 5.14 | [15] |
Experimental Protocols
Protocol 1: Synthesis of a Sterically Hindered Phthalonitrile Precursor Reaction: this compound + 2,4-di-tert-butylphenol → 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add this compound (1.0 eq), 2,4-di-tert-butylphenol (2.2 eq), and anhydrous potassium carbonate (K₂CO₃) (5.0 eq).
-
Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable mixture.
-
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, precipitating the product in water, and analyzing by TLC (e.g., using a dichloromethane/hexane eluent).[6]
-
Workup: Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water to precipitate the crude product.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Cyclotetramerization to form a Non-Aggregated Zinc Phthalocyanine Reaction: 4x Substituted Phthalonitrile + Zn(OAc)₂ → Substituted ZnPc
-
Reagents & Setup: In a flask equipped with a reflux condenser and nitrogen inlet, combine the sterically hindered phthalonitrile precursor from Protocol 1 (1.0 eq) and anhydrous zinc acetate (Zn(OAc)₂) (0.3 eq).
-
Solvent: Add 1-octanol or 1-pentanol as the solvent.
-
Catalyst: Add a catalytic amount of 1,8-Diazabicycloundec-7-ene (DBU) (e.g., 0.5 mL for a ~0.6 mmol scale reaction) to the mixture. The solution should turn a deep green color.[6]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 2-4 hours in the dark.
-
Isolation: After cooling, remove the solvent under reduced pressure. Sonicate the green residue in methanol and collect the crude solid by filtration.
-
Purification: The crude product is often purified by passing it through a plug of silica gel, eluting with a solvent like dichloromethane.[6] For higher purity, column chromatography on silica gel is recommended. The purified product should be a deeply colored solid that gives a clear, non-aggregated solution in solvents like chloroform or THF.
Visual Guides
Caption: General workflow for synthesizing non-aggregated phthalocyanines.
Caption: Troubleshooting guide for phthalocyanine aggregation based on UV-Vis data.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Octachlorinated Metal Phthalocyanines (M = Co, Zn, VO): Crystal Structures, Thin-Film Properties, and Chemiresistive Sensing of Ammonia and Hydrogen Sulfide [mdpi.com]
- 13. US4010180A - Process for the purification of copper phthalocyanine - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4,5-Dichlorophthalonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,5-dichlorophthalonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on the prevalent method of dehydrating 4,5-dichlorophthalamide.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Dehydration: Insufficient amount of dehydrating agent or reaction time. | - Ensure at least 2 molar equivalents of the dehydrating agent (e.g., phosgene, thionyl chloride, POCl₃) are used. - Extend the reaction time and monitor progress using an appropriate analytical method like TLC or HPLC. |
| Side Reactions: Formation of 4,5-dichlorophthalimide due to high temperatures or the presence of moisture. | - Maintain the reaction temperature within the optimal range, typically between 50-90°C.[1] - Use anhydrous solvents and reagents to minimize water content.[1] | |
| Product Loss During Work-up: Suboptimal precipitation or extraction procedures. | - Ensure the reaction mixture is sufficiently cooled before precipitation to maximize crystal formation. - When pouring into water or ice, stir vigorously to ensure rapid and complete precipitation. | |
| Product Purity Issues (e.g., presence of 4,5-dichlorophthalimide) | High Reaction Temperature: Promotes the decomposition of 4,5-dichlorophthalamide to the imide. | - Implement precise temperature control, especially during the addition of the dehydrating agent. A temperature range of 70-80°C has been noted in specific syntheses.[1] - Consider a slower, controlled addition of the dehydrating agent to manage any exothermic reactions. |
| Presence of Moisture: Water can facilitate the formation of the phthalimide byproduct. | - Dry all glassware and solvents thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress. | |
| Inefficient Purification: The chosen recrystallization solvent may not effectively separate the nitrile from the imide. | - Recrystallize the crude product from a suitable solvent such as ethyl alcohol.[1] - Consider a solvent system where the solubility of this compound and 4,5-dichlorophthalimide differs significantly. | |
| Dark-Colored Product | Reaction Charring or Decomposition: Excessively high reaction temperatures or prolonged reaction times at elevated temperatures. | - Optimize the reaction temperature and time to ensure complete conversion without significant decomposition. - A clear, dark solution may form during the reaction, which upon cooling and precipitation should yield an off-white product.[1] |
| Impurities from Starting Materials or Solvents: Use of technical grade starting materials or solvents without purification. | - Use high-purity starting materials and solvents. - Consider purifying the starting 4,5-dichlorophthalamide if it is of low quality. | |
| Scale-Up Challenges: Poor Mixing and Heat Transfer | Increased Reaction Volume: Inefficient stirring in larger reactors can lead to localized "hot spots" and uneven reagent distribution. | - Employ mechanical overhead stirrers with appropriate impeller designs for efficient mixing in large-scale reactors. - Utilize jacketed reactors with a circulating thermal fluid for precise and uniform temperature control. |
| Exothermic Reaction: The addition of the dehydrating agent can be exothermic, leading to temperature spikes in larger batches. | - Add the dehydrating agent portion-wise or via a syringe pump to control the rate of addition and manage the exotherm. - Ensure the cooling capacity of the reactor is sufficient to handle the heat generated. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently cited method is the dehydration of 4,5-dichlorophthalamide.[1][2] This intermediate is typically prepared from 4,5-dichlorophthalic acid or its anhydride.[3]
Q2: What dehydrating agents can be used for the conversion of 4,5-dichlorophthalamide to this compound?
A2: Common dehydrating agents include phosgene,[1] thionyl chloride, and phosphorus oxychloride (POCl₃) in the presence of a solvent like N,N-dimethylformamide (DMF).[3]
Q3: What is the key challenge in controlling the reaction temperature during scale-up?
A3: The primary challenge is managing the exotherm of the reaction, especially during the addition of the dehydrating agent. In larger volumes, inefficient heat dissipation can lead to temperature gradients, causing localized overheating and the formation of byproducts such as 4,5-dichlorophthalimide.[1]
Q4: How can the purity of this compound be improved after synthesis?
A4: The most common method for purification is recrystallization. Ethyl alcohol has been reported as an effective solvent for this purpose.[1] Washing the crude product with water and a suitable organic solvent can also help remove impurities.
Q5: What are the typical yields for the synthesis of this compound?
A5: Yields can vary depending on the specific reagents and conditions used. Some reported methods claim nearly theoretical yields under optimized conditions,[1] while others report yields around 70%.[3]
Q6: What are the safety precautions to consider when working with the reagents for this synthesis?
A6: Many of the reagents used, such as phosgene, thionyl chloride, and POCl₃, are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthetic methods for this compound.
| Starting Material | Dehydrating Agent/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4,5-Dichlorophthalamide | Phosgene | Dimethylaniline / Chlorobenzene | 70-80 | 17 hours | Practically theoretical | [1] |
| 4,5-Dichlorophthalamide | POCl₃ | DMF | 0 (ice bath) | 5 hours | 70 | [3] |
| 4,5-Dichlorophthalic Anhydride | Formamide (to form imide), then Ammonia (to form amide), then dehydration | Dichloroethane / DMF | 0 (ice bath) | 5 hours (dehydration) | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis via Dehydration with Phosgene[1]
-
Preparation: In a suitable reaction vessel equipped with a stirrer, gas inlet tube, and reflux condenser, suspend 1 mole of 4,5-dichlorophthalamide in a mixture of approximately 3 moles of dry dimethylaniline and an excess of dry chlorobenzene.
-
Reaction: Heat the suspension to 70-80°C. Pass approximately 2.2 moles of phosgene into the stirred reaction mixture at a rate that allows for its continuous absorption.
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Completion and Work-up: After the addition of phosgene is complete, continue heating at 70°C for an additional 17 hours. The mixture should become a clear dark solution.
-
Isolation: Cool the reaction mixture and pour it onto ice with stirring.
-
Purification: Filter the precipitated this compound, wash it thoroughly with water, and dry at 100°C. The product can be further purified by recrystallization from ethyl alcohol.
Protocol 2: Synthesis via Dehydration with Phosphorus Oxychloride (POCl₃)[4]
-
Preparation: In a flask, dissolve 5 mmol of 4,5-dichlorophthalamide in 10 mL of N,N-dimethylformamide (DMF).
-
Reaction: Cool the solution in an ice bath. Slowly add 7 mL of POCl₃ dropwise over approximately 1 hour.
-
Completion and Work-up: Continue stirring the reaction mixture in the ice bath for an additional 5 hours.
-
Isolation: Pour the reaction solution into ice water to induce crystallization.
-
Purification: Filter the solid product, wash it thoroughly with distilled water, and dry to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound using phosgene.
References
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 4,5-Dichlorophthalonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 4,5-Dichlorophthalonitrile derivatives. The following information is intended to serve as a practical resource for ensuring safe and efficient experimental execution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, with a focus on controlling exothermic events.
Issue 1: Rapid and Uncontrolled Temperature Increase Upon Reagent Addition
-
Question: Upon adding the nucleophile (e.g., a phenol, thiol, or amine) to the solution of this compound and a base (e.g., K₂CO₃, Et₃N), I observe a sudden and significant rise in temperature that is difficult to control with a standard cooling bath. What are the potential causes and how can I mitigate this?
-
Answer: A rapid and uncontrolled temperature increase, often referred to as a thermal runaway, is a critical safety concern in nucleophilic aromatic substitution reactions involving highly activated substrates like this compound. The primary causes and corresponding mitigation strategies are outlined below:
-
Cause: The reaction rate is too high due to the simultaneous presence of all reactants at a sufficiently high concentration and temperature.
-
Solution:
-
Slow Addition of Limiting Reagent: Instead of adding the nucleophile all at once, employ a syringe pump or a dropping funnel to add it slowly and at a controlled rate to the reaction mixture. This ensures that the heat generated can be effectively dissipated by the cooling system.
-
Initial Cooling: Start the reaction at a lower temperature. For instance, if the protocol suggests room temperature, begin the addition at 0 °C or even -10 °C. The reaction can be allowed to slowly warm to the target temperature after the addition is complete.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, excessive dilution may significantly slow down the reaction rate, so a balance must be found.
-
-
Issue 2: Localized Hotspots and Formation of Byproducts
-
Question: Despite maintaining the overall reaction temperature, I am observing the formation of dark-colored impurities and lower yields, suggesting decomposition or side reactions. Could this be related to exothermic events?
-
Answer: Yes, localized hotspots are a likely cause. Even if the bulk temperature of the reaction mixture appears controlled, inadequate mixing can lead to areas of high reactant concentration where the exothermic reaction proceeds much faster, creating localized regions of high temperature. These hotspots can lead to the degradation of starting materials, intermediates, or the final product, resulting in discoloration and reduced yields.
-
Solutions:
-
Efficient Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogeneous mixture and facilitate heat transfer from the reaction zone to the cooling medium. For viscous reaction mixtures, a powerful overhead stirrer is recommended over a magnetic stir bar.
-
Baffled Reaction Vessel: Using a reaction flask with baffles can improve mixing efficiency by disrupting laminar flow and creating more turbulence.
-
Sub-surface Addition: Introduce the limiting reagent below the surface of the reaction mixture to promote rapid dispersion and prevent accumulation at the point of addition.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor to prevent a runaway reaction during the synthesis of this compound derivatives?
A1: The most critical parameter to monitor is the internal temperature of the reaction mixture. It is also advisable to monitor the rate of reagent addition and the efficiency of the cooling system. For larger-scale reactions, monitoring the pressure within the reaction vessel is also important, as a rapid increase can indicate boiling of the solvent or gas evolution from decomposition.
Q2: How does the choice of solvent affect the management of the reaction exotherm?
A2: The solvent plays a crucial role in heat management. Key properties to consider are:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise.
-
Boiling Point: A solvent with a boiling point well above the desired reaction temperature provides a safety margin. However, a lower boiling solvent can offer some protection through reflux cooling, though this can lead to pressure buildup if not properly vented.
-
Thermal Conductivity: Higher thermal conductivity facilitates the transfer of heat from the reaction mixture to the cooling bath.
Q3: Are there any specific classes of nucleophiles that are known to cause more significant exotherms with this compound?
A3: Generally, more nucleophilic and less sterically hindered reagents will react faster and thus generate heat more rapidly. For example, primary amines and thiols are often more reactive than their secondary or tertiary counterparts or sterically hindered phenols. It is prudent to assume any nucleophilic substitution on this compound has the potential to be highly exothermic and take appropriate precautions.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If you suspect a thermal runaway (i.e., the temperature is rising rapidly and is no longer responding to the cooling system), the following steps should be taken immediately and safely:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Increase Cooling: If possible, increase the cooling capacity (e.g., by adding dry ice to the cooling bath).
-
Emergency Quenching (with extreme caution): In some pre-planned scenarios, a quench solution (e.g., a cold, inert solvent) can be added to dilute the reaction and absorb heat. This should only be done if the procedure has been established and the consequences are understood, as adding a quenching agent can sometimes exacerbate the situation.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and alert safety personnel.
Data Presentation
Table 1: Qualitative Comparison of Exotherm Control Strategies
| Control Strategy | Effectiveness in Heat Dissipation | Impact on Reaction Time | Ease of Implementation | Recommended Use Case |
| Slow Reagent Addition | High | Increases | Easy | Standard for all exothermic reactions. |
| Lower Initial Temperature | High | Increases | Easy | For highly reactive nucleophiles. |
| Increased Solvent Volume | Moderate | Increases | Easy | When moderate exotherms are expected. |
| Efficient Mechanical Stirring | High | Minimal | Moderate | Essential for all but the smallest scale reactions. |
| Choice of High Heat Capacity Solvent | Moderate | Minimal | Easy | Can be a passive safety measure. |
Experimental Protocols
Detailed Methodology for the Controlled Synthesis of a 4,5-Bis(aryloxy)phthalonitrile Derivative
This protocol provides a general framework for managing the exotherm during the synthesis of a 4,5-bis(aryloxy)phthalonitrile derivative. Note: This is a representative protocol and should be adapted based on the specific nucleophile and scale of the reaction. A thorough risk assessment should be conducted before commencing any experiment.
Materials:
-
This compound
-
Aryloxy nucleophile (e.g., a substituted phenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-water bath
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel or syringe pump
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous K₂CO₃ (2.2 eq). Anhydrous DMF is added to create a stirrable slurry.
-
Initial Cooling: The reaction flask is placed in an ice-water bath and the mixture is stirred until the internal temperature reaches 0-5 °C.
-
Controlled Reagent Addition: The aryloxy nucleophile (2.1 eq) is dissolved in a minimal amount of anhydrous DMF and transferred to a dropping funnel or a syringe for use with a syringe pump.
-
Slow Addition: The solution of the nucleophile is added dropwise to the cooled, stirred reaction mixture over a period of 1-2 hours. The rate of addition should be adjusted to maintain the internal reaction temperature below 10 °C.
-
Monitoring the Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield the pure 4,5-bis(aryloxy)phthalonitrile derivative.
Mandatory Visualization
Caption: Experimental workflow for managing exotherms.
Caption: Troubleshooting logic for uncontrolled exotherms.
Validation & Comparative
A Comparative Guide to the Reactivity of 4,5-Dichlorophthalonitrile and 4-Nitrophthalonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4,5-Dichlorophthalonitrile and 4-nitrophthalonitrile, two key precursors in the synthesis of phthalocyanines and other functionalized aromatic compounds. The comparison is grounded in the principles of nucleophilic aromatic substitution (SNAr) and supported by experimental data from the literature.
Introduction to Reactivity in Nucleophilic Aromatic Substitution
The reactivity of substituted phthalonitriles in nucleophilic aromatic substitution (SNAr) is primarily governed by the electronic effects of the substituents on the aromatic ring. In both this compound and 4-nitrophthalonitrile, the electron-withdrawing cyano groups activate the benzene ring towards nucleophilic attack. This attack is typically the rate-determining step of the reaction, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a leaving group restores the aromaticity of the ring.[1][2]
In 4-nitrophthalonitrile , the nitro group (-NO₂) is a powerful electron-withdrawing group that strongly activates the ring for nucleophilic attack.[3] In SNAr reactions with this substrate, the nitro group itself is the leaving group. The attack of the nucleophile occurs at the carbon atom to which the nitro group is attached.
For This compound , the two chlorine atoms serve as the leaving groups. The two ortho-dicyano groups provide the necessary electron withdrawal to facilitate nucleophilic attack at the chlorinated carbons.
Comparative Analysis of Reactivity
Based on a review of published experimental protocols, 4-nitrophthalonitrile generally exhibits higher reactivity in nucleophilic aromatic substitution reactions compared to this compound. The powerful activating effect of the nitro group allows for the displacement of the nitro group under more facile conditions than the displacement of the chloro groups in this compound.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the experimental conditions for the nucleophilic aromatic substitution on this compound and 4-nitrophthalonitrile with similar nucleophiles.
Table 1: Nucleophilic Aromatic Substitution with Phenolic Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-(1-methyl-1-phenylethyl)phenol | K₂CO₃ | DMF | 80-90 | 8 | Not Specified |
| 4-Nitrophthalonitrile | 4-Aminophenol | K₂CO₃ | DMF | 80 | 4 | 85 |
| 4-Nitrophthalonitrile | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 | 5 | Not Specified |
| 4-Nitrophthalonitrile | 4-tert-butylphenol | K₂CO₃ | DMF | 80 | 6 | Not Specified |
Table 2: Nucleophilic Aromatic Substitution with Thiophenolic Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Thiophenol | K₂CO₃ | DMSO | 90 | 14.5 | 82-83 |
| This compound | Thiophenol | K₂CO₃ | n-hexanol | 110 | 8 | 82-83 |
| 4-Nitrophthalonitrile | 1-Hexanethiol | K₂CO₃ | DMF | 50 | 3 | Not Specified |
The data indicates that for reactions with phenols, 4-nitrophthalonitrile reacts at a similar temperature but often for a shorter duration. For thiophenols, 4-nitrophthalonitrile reacts at a significantly lower temperature (50 °C) compared to this compound (90-110 °C). This suggests a higher reactivity for 4-nitrophthalonitrile.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Bis(phenylsulfanyl)phthalonitrile from this compound
This protocol is adapted from the synthesis of phenylsulfanyl-substituted phthalonitriles.[4]
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of this compound in dry DMSO, add potassium carbonate.
-
Add thiophenol to the mixture.
-
Heat the reaction mixture to 90°C and stir for 14.5 hours.
-
After cooling, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-(4-tert-butylphenoxy)phthalonitrile from 4-Nitrophthalonitrile
This protocol describes a typical nucleophilic substitution on 4-nitrophthalonitrile.[5]
Materials:
-
4-Nitrophthalonitrile
-
4-tert-butylphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-nitrophthalonitrile and 4-tert-butylphenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure product.
Visualization of Reaction Pathways and Workflows
Caption: Comparative SNAr mechanisms for the two phthalonitrile derivatives.
Caption: General experimental workflow for SNAr on phthalonitriles.
Conclusion
References
The Strategic Advantage of 4,5-Dichlorophthalonitrile in the Synthesis of Advanced Phthalocyanine Derivatives
For researchers, scientists, and professionals in drug development, the choice of precursor is a critical determinant of success in the synthesis of novel phthalocyanine-based compounds. Among the various options, 4,5-Dichlorophthalonitrile has emerged as a superior precursor for the generation of peripherally substituted phthalocyanines, offering significant advantages in terms of synthetic versatility, product purity, and the tailored design of functional materials.
This guide provides an objective comparison of this compound with other common phthalonitrile precursors, supported by experimental data. We will delve into its performance, highlighting the key benefits that make it a strategic choice for the synthesis of advanced phthalocyanine derivatives with applications ranging from photodynamic therapy to molecular electronics.
Unparalleled Synthetic Versatility
The primary advantage of this compound lies in its exceptional reactivity towards nucleophilic aromatic substitution. The two chlorine atoms at the 4 and 5 positions of the benzene ring are excellent leaving groups, readily displaced by a wide array of nucleophiles. This allows for the introduction of diverse functional groups onto the periphery of the phthalocyanine macrocycle, thereby enabling the fine-tuning of its physicochemical properties.
In contrast, unsubstituted phthalonitrile offers no sites for peripheral functionalization, limiting its application to the synthesis of the parent, often poorly soluble, phthalocyanine. While precursors like 4-nitrophthalonitrile also allow for nucleophilic substitution of the nitro group, this compound provides two reactive sites, opening the door to a broader range of symmetrical and asymmetrical substitution patterns.
The Critical Advantage of Regioisomeric Purity
A significant drawback of using monosubstituted phthalonitrile precursors, such as 4-tert-butyl-phthalonitrile or 4-nitrophthalonitrile, is the formation of a mixture of four constitutional regioisomers (C4h, D2h, C2v, and Cs) during the cyclotetramerization reaction.[1] The separation of these isomers is often a challenging and time-consuming chromatographic process, leading to lower overall yields of the desired pure compound.
This compound, being a symmetrically disubstituted precursor, circumvents this issue entirely. The cyclotetramerization of a 4,5-disubstituted phthalonitrile results in the formation of a single, well-defined regioisomer.[1] This simplifies the purification process, increases the overall yield of the desired product, and ensures a homogenous final material with consistent and reproducible properties, which is of paramount importance in drug development and materials science.
Quantitative Comparison of Phthalonitrile Precursors
The following tables summarize key comparative data for this compound and other common precursors. It is important to note that the data has been compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions.
| Precursor | Key Advantages | Key Disadvantages | Typical Yield of Substituted Phthalonitrile |
| This compound | High versatility for peripheral substitution; Yields single regioisomer products; Good leaving groups for nucleophilic substitution.[1] | 79% (for 4,5-dihexylthiophthalonitrile)[1] | |
| 4-Nitrophthalonitrile | Highly activated for nucleophilic substitution.[2] | Forms a mixture of four regioisomers; The nitro group can be sensitive to certain reaction conditions.[1] | Not specified in the provided results. |
| 4-tert-Butylphthalonitrile | Improves solubility of the final phthalocyanine. | Forms a mixture of four regioisomers.[1] | Not applicable (used directly). |
| Phthalonitrile (unsubstituted) | Commercially available and inexpensive. | No sites for peripheral functionalization, leading to poorly soluble products. | Not applicable. |
| Property | Phthalocyanines from this compound Derivatives | Phthalocyanines from Monosubstituted Precursors |
| Regioisomeric Purity | Single Isomer[1] | Mixture of Four Isomers[1] |
| Solubility | Can be significantly enhanced by introducing solubilizing groups (e.g., long alkyl chains, bulky groups). | Generally higher than unsubstituted phthalocyanines, but the isomeric mixture can complicate crystallization and characterization. |
| Purification | Simplified due to the absence of regioisomers.[1] | Often requires tedious chromatographic separation of isomers.[1] |
Experimental Protocols
Synthesis of a Peripherally Substituted Phthalonitrile from this compound
This protocol describes the synthesis of 4,5-dihexylthiophthalonitrile, a common intermediate for soluble phthalocyanines.
Materials:
-
This compound
-
Hexanethiol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in DMSO.
-
Add potassium carbonate to the solution.
-
Add hexanethiol dropwise to the mixture.
-
Stir the reaction mixture at room temperature for the specified time.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
This reaction typically yields 4,5-dihexylthiophthalonitrile in approximately 79% yield.[1]
General Procedure for the Synthesis of a Metallophthalocyanine
This protocol outlines the cyclotetramerization of a substituted phthalonitrile to form a metallophthalocyanine.
Materials:
-
Substituted Phthalonitrile (e.g., 4,5-dihexylthiophthalonitrile)
-
Metal Salt (e.g., ZnCl₂, CoCl₂)
-
High-boiling solvent (e.g., 1-pentanol, N,N-dimethylformamide)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
Procedure:
-
Suspend the substituted phthalonitrile and the metal salt in the chosen solvent.
-
Add the base to the suspension.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding a non-solvent (e.g., methanol).
-
Filter the crude product and wash it with various solvents (e.g., water, ethanol, acetone) to remove impurities.
-
Further purification can be achieved by column chromatography.
Visualizing the Synthetic Advantage
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
References
A Comparative Guide to the Spectroscopic Properties of Substituted Phthalocyanines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis and comparison of substituted phthalocyanines, a class of aromatic macrocycles with significant potential in materials science, catalysis, and medicine. Understanding the influence of various substituents on their electronic and photophysical properties is crucial for designing molecules with tailored functionalities. This document summarizes key spectroscopic data, outlines experimental protocols, and visually represents fundamental concepts to aid in the rational design and evaluation of novel phthalocyanine derivatives.
The Impact of Substitution on Spectroscopic Properties
The characteristic electronic absorption spectrum of a phthalocyanine features two main bands: the intense Q-band in the visible/near-infrared region (around 600-800 nm) and the Soret or B-band in the near-ultraviolet region (around 300-400 nm).[1] The position and intensity of these bands, as well as the fluorescence properties of the molecule, are highly sensitive to the nature of the central metal ion and the type and position of peripheral or non-peripheral substituents on the phthalocyanine ring.
UV-Vis Absorption Spectroscopy
The Q-band, arising from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), is particularly informative.[1] Electron-donating groups, such as alkoxy and amino groups, attached to the periphery of the phthalocyanine ring generally cause a bathochromic (red) shift of the Q-band, indicating a decrease in the HOMO-LUMO energy gap.[2][3] Conversely, electron-withdrawing groups like nitro and sulfo groups typically lead to a hypsochromic (blue) shift.
The position of the substituents also plays a critical role. Non-peripheral (α-position) substitution often results in a more significant red shift of the Q-band compared to peripheral (β-position) substitution.[4] For instance, octakis(dodecyl)phthalocyanines with non-peripheral substitution show a Q-band red-shifted by approximately 18-26 nm compared to their peripherally substituted counterparts.[4]
The central metal ion also influences the absorption spectrum. Metal-free phthalocyanines (H₂Pc) exhibit a split Q-band due to their lower D₂h symmetry, whereas metallated phthalocyanines (MPc) typically show a single, unsplit Q-band characteristic of their higher D₄h symmetry.[5]
Table 1: Comparison of UV-Vis Absorption Maxima for Substituted Phthalocyanines
| Compound | Central Metal | Substituent(s) | Position | Solvent | Q-Band λₘₐₓ (nm) | log ε | B-Band λₘₐₓ (nm) | log ε | Reference(s) |
| Tetranitro-phthalocyanine | Co(II) | -NO₂ | Peripheral | THF | 610, 672 | 4.74, 5.20 | - | - | [5] |
| Tetranitro-phthalocyanine | Zn(II) | -NO₂ | Peripheral | THF | 641, 687 | 4.71, 5.12 | - | - | [5] |
| Tetraamino-phthalocyanine | Co(II) | -NH₂ | Peripheral | DMF | 638, 712 | 4.82, 5.21 | - | - | [5] |
| Tetraamino-phthalocyanine | Zn(II) | -NH₂ | Peripheral | DMF | 643, 715 | 4.61, 5.20 | - | - | [5] |
| Octakis(dodecyl)-phthalocyanine | 2H | -C₁₂H₂₅ | Non-peripheral | THF | 694, 725 | - | - | - | [4] |
| Octakis(dodecyl)-phthalocyanine | Zn(II) | -C₁₂H₂₅ | Non-peripheral | THF | 698 | - | - | - | [4] |
| Octakis(dodecyl)-phthalocyanine | 2H | -C₁₂H₂₅ | Peripheral | THF | 668, 704 | - | - | - | [4] |
| Octakis(dodecyl)-phthalocyanine | Zn(II) | -C₁₂H₂₅ | Peripheral | THF | 679 | - | - | - | [4] |
| Hexadeca(benzodioxin/hexyloxy)-H₂Pc | 2H | Benzodioxin and -OC₆H₁₃ | Both | DMF | 743 | - | 331, 377 | - | [5] |
| Hexadeca(naphthodioxin/hexyloxy)-H₂Pc | 2H | Naphthodioxin and -OC₆H₁₃ | Both | DMF | 755 | - | 331, 377 | - | [5] |
Fluorescence Spectroscopy
The fluorescence properties of phthalocyanines, including their fluorescence quantum yield (ΦF) and lifetime (τF), are also heavily influenced by substitution and the central metal ion. Diamagnetic metals like Zn(II) and Al(III) generally lead to fluorescent phthalocyanines, while paramagnetic metals such as Co(II), Cu(II), and Ni(II) tend to quench fluorescence.
Substituents that increase the rigidity of the phthalocyanine structure and reduce aggregation can enhance fluorescence. For example, bulky substituents can prevent the π-π stacking that leads to self-quenching. The introduction of electron-donating groups can also influence the fluorescence quantum yield.
Table 2: Comparison of Fluorescence Properties for Substituted Phthalocyanines
| Compound | Central Metal | Substituent(s) | Solvent | ΦF | τF (ns) | Reference(s) |
| Unsubstituted Phthalocyanine | Zn(II) | None | THF | 0.17 | - | [5] |
| Hexadeca(benzodioxin/hexyloxy)-H₂Pc | 2H | Benzodioxin and -OC₆H₁₃ | THF | 0.21 | 6.21 | [5] |
| Hexadeca(naphthodioxin/hexyloxy)-H₂Pc | 2H | Naphthodioxin and -OC₆H₁₃ | THF | 0.25 | 7.13 | [5] |
| Octabutoxy-phthalocyanine | Zn(II) | -OC₄H₉ | THF | <0.03 | - | [6] |
| Octabutoxy-phthalocyanine | Mg(II) | -OC₄H₉ | DMSO | - | - | [6] |
Experimental Protocols
UV-Visible (UV-Vis) Absorption Spectroscopy
A standard method for characterizing the electronic absorption properties of substituted phthalocyanines is as follows:
-
Sample Preparation: Solutions of the phthalocyanine derivatives are prepared in a suitable organic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO)) at a concentration typically in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M. The choice of solvent is critical as it can influence the aggregation state of the phthalocyanine.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.
-
Measurement: The spectrum is typically recorded over a wavelength range of 300 to 900 nm. A quartz cuvette with a 1 cm path length is commonly used. A baseline correction is performed using the pure solvent.
-
Data Analysis: The wavelengths of maximum absorption (λₘₐₓ) for the Q-band and B-band are determined. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Fluorescence Spectroscopy
The fluorescence properties are determined using the following protocol:
-
Sample Preparation: Solutions are prepared similarly to UV-Vis measurements, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner-filter effects.
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector is used.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is often determined using a comparative method with a well-characterized standard, such as unsubstituted zinc phthalocyanine (ZnPc) in THF (ΦF = 0.17).[5] The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (A_std / A_sample) * (I_sample / I_std) * (n_sample² / n_std²)
where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent for the sample and the standard (std).
-
Lifetime Measurement: Fluorescence lifetimes (τF) can be measured using time-correlated single-photon counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between excitation and photon emission.
Visualizing Spectroscopic Relationships
The following diagrams illustrate key concepts in the spectroscopic analysis of substituted phthalocyanines.
References
- 1. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldehyde Substituted Phthalocyanines: Synthesis, Characterization and Investigation of Photophysical and Photochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octakis(dodecyl)phthalocyanines: Influence of Peripheral versus Non-Peripheral Substitution on Synthetic Routes, Spectroscopy and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 4,5-Dichlorophthalonitrile
For researchers, scientists, and professionals engaged in drug development and materials science, the purity of chemical intermediates is a critical determinant of reaction yield, product quality, and ultimately, the safety and efficacy of the final compound. 4,5-Dichlorophthalonitrile, a key building block in the synthesis of phthalocyanines and other functional materials, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the separation and quantification of organic molecules, making it highly suitable for assessing the purity of this compound. The high resolution of this method allows for the effective separation of the main compound from structurally similar impurities.
A primary potential impurity in synthesized this compound is the unreacted starting material, 4,5-dichloro-1,2-benzenedicarboxamide. Additionally, side reactions could potentially lead to the formation of positional isomers or other related chlorinated phthalonitrile species.
Experimental Protocol: Reversed-Phase HPLC
A generalized yet robust RP-HPLC method for the analysis of this compound is detailed below. Method optimization may be required based on the specific instrumentation and impurity profile.
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetonitrile. |
Data Presentation: HPLC Purity Analysis
The following table illustrates a hypothetical comparative analysis between a synthesized batch of this compound and a certified reference standard.
| Compound | Retention Time (min) | Peak Area (%) - Synthesized Batch | Peak Area (%) - Reference Standard |
| 4,5-dichloro-1,2-benzenedicarboxamide (Impurity) | 4.2 | 0.35 | Not Detected |
| This compound | 12.8 | 99.50 | >99.9 |
| Unknown Impurity 1 | 14.1 | 0.15 | Not Detected |
Alternative Purity Validation Techniques
While HPLC is a primary method for purity assessment, a comprehensive evaluation often benefits from orthogonal techniques that rely on different separation or detection principles.
Gas Chromatography (GC)
Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to determine the purity of this compound.
Experimental Protocol: Gas Chromatography (GC)
| Parameter | Specification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Acetone. |
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: Quantitative ¹H-NMR
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H-NMR spectrum using appropriate relaxation delays to ensure full signal recovery.
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the initial masses of the sample and the internal standard.
Method Comparison
| Feature | HPLC | GC | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Nuclear magnetic resonance |
| Primary Use | Quantification of non-volatile and thermally labile compounds | Quantification of volatile and thermally stable compounds | Absolute quantification and structural elucidation |
| Strengths | High resolution, widely applicable | High efficiency for volatile compounds | No need for analyte-specific reference standard |
| Limitations | Requires reference standards for quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods |
Experimental Workflow and Data Analysis
Caption: Workflow for the purity validation of this compound.
Conclusion
The validation of this compound purity is most robustly achieved through a multi-pronged analytical approach. While HPLC provides excellent resolution for non-volatile impurities, GC is a valuable tool for assessing volatile components. Furthermore, qNMR offers an orthogonal and absolute method for purity determination, which can be particularly useful for qualifying new batches of synthesized material. The choice of methodology will depend on the specific requirements of the research or development phase, with the combination of these techniques providing the highest level of confidence in the quality of this critical chemical intermediate.
A Comparative Guide to the Electrochemical Properties of Phthalocyanines from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of phthalocyanines synthesized from different precursors. Understanding how the choice of precursor impacts the final electrochemical behavior is crucial for tailoring these versatile macrocycles for specific applications, including electrocatalysis, sensing, and photodynamic therapy. This document outlines detailed experimental protocols for the synthesis of phthalocyanines from common precursors and for their subsequent electrochemical characterization. All quantitative data is summarized for clear comparison.
Impact of Precursor on Phthalocyanine Properties
The selection of a precursor for phthalocyanine synthesis can influence several properties of the final product, including purity, yield, and, consequently, its electrochemical characteristics. The most common precursors are phthalonitriles, phthalic anhydrides (in the presence of a nitrogen source like urea), and 1,3-diiminoisoindoline. While the core phthalocyanine structure remains the same, the reaction pathway and potential byproducts can differ, which may affect the material's performance in electrochemical applications.[1]
Comparative Electrochemical Data
| Precursor | Central Metal | First Ring Oxidation (V vs. Ag/AgCl) | First Ring Reduction (V vs. Ag/AgCl) | Notes |
| Phthalonitrile | Copper (Cu) | ~0.8 - 1.0 | ~-0.8 to -1.0 | Generally yields high purity products. |
| Phthalic Anhydride/Urea | Copper (Cu) | ~0.8 - 1.0 | ~-0.8 to -1.0 | A more cost-effective but potentially less pure route. |
| 1,3-Diiminoisoindoline | Copper (Cu) | ~0.8 - 1.0 | ~-0.8 to -1.0 | An intermediate in some phthalonitrile-based syntheses. |
Note: The exact redox potentials can vary depending on the solvent, supporting electrolyte, and the specific experimental conditions.
Experimental Protocols
Synthesis of Copper Phthalocyanine (CuPc)
1. From Phthalonitrile:
This method is known for producing high-purity metallophthalocyanines.
-
Materials: Phthalonitrile, copper(II) chloride (CuCl₂), a high-boiling point solvent (e.g., quinoline or 1-pentanol), and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4 parts phthalonitrile with 1 part copper(II) chloride.
-
Add the high-boiling point solvent to the flask.
-
Add a catalytic amount of DBU to the mixture.
-
Heat the reaction mixture to reflux (typically 180-200°C) under a nitrogen atmosphere for 4-6 hours.
-
Cool the mixture to room temperature. The solid product will precipitate.
-
Collect the precipitate by filtration and wash it sequentially with ethanol, hot water, and acetone to remove unreacted starting materials and byproducts.
-
Dry the resulting blue solid under vacuum.
-
2. From Phthalic Anhydride and Urea:
This is a more economical route for the synthesis of CuPc.[2][3][4]
-
Materials: Phthalic anhydride, urea, copper(II) chloride (CuCl₂), and a catalytic amount of ammonium molybdate.[2][3]
-
Procedure:
-
Thoroughly grind a mixture of phthalic anhydride, urea, copper(II) chloride, and a catalytic amount of ammonium molybdate in a mortar. The typical molar ratio is 4:8:1 (phthalic anhydride:urea:CuCl₂).
-
Place the powdered mixture in a flask and heat it to 200-220°C for 30-60 minutes. The mixture will melt, and the color will change to a deep blue/green.
-
After cooling, the solid mass is ground into a fine powder.
-
The crude product is then purified by washing with dilute hydrochloric acid, followed by dilute sodium hydroxide, and finally with water and ethanol to remove impurities.
-
Dry the final product, a blue powder, in an oven.
-
Electrochemical Characterization Protocol
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of phthalocyanines.[5][6][7][8][9]
-
Instrumentation: A potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or a screen-printed electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or carbon rod.
-
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable organic solvent (e.g., dichloromethane, N,N-dimethylformamide, or dichlorobenzene).
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized phthalocyanine (typically 1 mM) in the electrolyte solution.
-
Alternatively, for insoluble phthalocyanines, the working electrode can be modified by drop-casting a suspension of the phthalocyanine onto the electrode surface and allowing the solvent to evaporate.
-
-
Cyclic Voltammetry Procedure:
-
Immerse the three electrodes in the electrolyte solution containing the phthalocyanine.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.
-
Set the parameters on the potentiostat:
-
Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to observe oxidation and then reverse the scan to a potential sufficiently negative to observe reduction. A typical range for phthalocyanines is from -1.5 V to 1.5 V vs. Ag/AgCl.
-
Scan Rate: Start with a scan rate of 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer processes.
-
-
Run the cyclic voltammogram and record the resulting current-potential curve.
-
Analyze the voltammogram to determine the oxidation and reduction peak potentials.
-
Visualizing the Workflow
The following diagrams illustrate the synthetic pathways from different precursors and the general workflow for electrochemical analysis.
Caption: Synthetic routes to phthalocyanines and subsequent electrochemical analysis.
This guide provides a foundational understanding of how precursor choice can be a factor in the synthesis of phthalocyanines and outlines the necessary steps for their electrochemical characterization. For more in-depth studies, researchers are encouraged to consult the cited literature for specific details and advanced characterization techniques.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. researchgate.net [researchgate.net]
- 4. ycmou.ac.in [ycmou.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. Cyclic Voltammetry Protocol for Novel Electrode Materials — Scan Rates, Peak Analysis and Reporting [eureka.patsnap.com]
- 8. mtxlabsglobal.com [mtxlabsglobal.com]
- 9. Cyclic voltammetry (CV) – the essential analytical technique for catalyst research | Metrohm [metrohm.com]
A Comparative Guide to the Thermal Stability of Polymers Derived from 4,5-Dichlorophthalonitrile and High-Performance Alternatives
For researchers and scientists in materials science and drug development, the thermal stability of polymers is a critical parameter influencing their application in demanding, high-temperature environments. This guide provides a comparative assessment of the thermal stability of polymers derived from phthalonitrile resins, with a specific focus on analogues of 4,5-dichlorophthalonitrile, benchmarked against other leading high-performance polymers.
While specific thermogravimetric analysis (TGA) data for polymers synthesized directly from this compound is not extensively available in peer-reviewed literature, this guide utilizes data from closely related and well-characterized phthalonitrile systems. Phthalonitrile-based polymers are renowned for their exceptional thermal and oxidative stability, high char yields, and inherent flame resistance, making them suitable for applications in aerospace, microelectronics, and advanced composites.[1] The data presented herein offers a robust comparison with commercially significant high-performance polymers, including polyimides and cyanate ester resins.
Comparative Thermal Stability Data
The thermal stability of the polymers is evaluated primarily through Thermogravimetric Analysis (TGA). The key metrics presented are the 5% weight loss temperature (Td5%), which indicates the onset of significant thermal decomposition, and the char yield, which is the percentage of material remaining at 800°C under a nitrogen atmosphere. A higher Td5% and char yield are indicative of greater thermal stability.
| Polymer System | Td5% (°C) (Nitrogen Atmosphere) | Char Yield at 800°C (%) (Nitrogen Atmosphere) |
| Phthalonitrile-Based Polymers (Analogues) | ||
| Bisphenol A-based Phthalonitrile | 430 | 61.4 |
| Resorcinol-based Phthalonitrile | 475 | 72 |
| Naphthyl-based Phthalonitrile | 524 | >70 |
| Cyclotriphosphazene-containing Phthalonitrile | 405 | >70 |
| Alternative High-Performance Polymers | ||
| Aromatic Polyimide (e.g., Kapton®) | >500 | >50 |
| Polyetherimide (PEI) (e.g., Ultem™ 9085) | ~447.5 | ~44 |
| Cyanate Ester Resin (Novolac-based) | ~448 | ~62 |
Note: The data presented is compiled from various sources and experimental conditions, such as heating rate, may vary slightly.[2][3][4][5]
Experimental Protocols
Thermogravimetric Analysis (TGA) of High-Performance Polymers
This protocol outlines the typical procedure for assessing the thermal stability of cured polymer samples using a thermogravimetric analyzer.
1. Sample Preparation:
-
A fully cured polymer sample is required for analysis.
-
The cured polymer is typically ground into a fine powder to ensure uniform heat distribution during the analysis.
-
A small, representative sample of the powdered polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).
2. Instrumentation and Analysis Parameters:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min) to maintain an inert or oxidative environment, respectively. The system is purged with the selected gas prior to heating.
-
Heating Rate: A controlled, linear heating rate is applied. A common rate for this type of analysis is 10 °C/min.[6]
-
Temperature Range: The analysis is typically run from ambient temperature to 800°C or 1000°C to ensure complete primary decomposition is observed.
-
Data Acquisition: The mass of the sample is continuously recorded as a function of the increasing temperature.
3. Data Analysis:
-
The resulting data is plotted as percentage weight loss versus temperature.
-
The 5% weight loss temperature (Td5%) is determined from the TGA curve and represents the onset of significant thermal decomposition.
-
The char yield is calculated as the percentage of the initial sample mass remaining at a specified high temperature, typically 800°C, under an inert atmosphere.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the thermogravimetric analysis of the polymers.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of polymers.
References
A Comparative Guide to the Quantum Yield of Phthalocyanines Derived from 4,5-Dichlorophthalonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantum yields of zinc phthalocyanines (ZnPcs) derived from 4,5-dichlorophthalonitrile and its analogs. The photophysical properties of phthalocyanines, particularly their fluorescence and singlet oxygen quantum yields, are critical determinants of their efficacy in applications such as photodynamic therapy (PDT) and bio-imaging. The nature and position of peripheral substituents on the phthalocyanine macrocycle significantly influence these properties.
Data Presentation: A Comparative Look at Quantum Yields
Direct, side-by-side comparative studies of the quantum yields of zinc phthalocyanines synthesized from this compound and its precise halogenated analogs (e.g., 4,5-difluoro- and 4,5-dibromophthalonitrile) are not extensively documented in readily available literature. However, by compiling data from various studies on peripherally substituted ZnPcs, we can deduce the general effects of halogenation and other substitutions on their photophysical parameters.
The following table summarizes representative fluorescence (ΦF) and singlet oxygen (ΦΔ) quantum yields for various peripherally substituted zinc phthalocyanines. Unsubstituted zinc phthalocyanine (ZnPc) is included as a baseline for comparison. It is important to note that the solvent environment significantly impacts these values.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Unsubstituted Zinc Phthalocyanine (ZnPc) | DMSO | 0.20 | 0.67[1] |
| DMF | - | 0.56[2] | |
| Tetra-[bis(4-fluorophenyl)-methoxy]-substituted ZnPc | DMSO | 0.078 | 0.76[2] |
| DMF | - | 0.70[2] | |
| Octa-substituted ZnPc with F-terminated phenoxy-phenoxy groups | DMSO | 0.13 | 0.75[3] |
| Octa-substituted ZnPc with Cl-terminated phenoxy-phenoxy groups | DMSO | 0.11 | 0.68[3] |
| Octa-substituted ZnPc with Br-terminated phenoxy-phenoxy groups | DMSO | 0.12 | 0.71[3] |
| α-Octa(alkyl-substituted) ZnPc | Toluene | 0.16 | 0.49 - 0.93 |
| Non-peripheral Octa-(2-azidoethoxy) ZnPc | DMSO | 0.090 | 0.83[1] |
Note: The data presented is a compilation from different sources and direct comparison should be made with caution due to variations in experimental conditions.
From the available data, a general trend observed is that the introduction of electron-withdrawing groups, such as halogens, can influence the photophysical properties. Fluorinated phthalocyanines, for instance, have been reported to exhibit improved photosensitizer activity.[2] The position of the substituent (peripheral vs. non-peripheral) also plays a crucial role in determining the quantum yields.
Experimental Protocols
Accurate determination of quantum yields is paramount for the evaluation of phthalocyanines for various applications. The following are detailed methodologies for the key experiments cited.
Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
a. Materials and Instrumentation:
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Standard: A compound with a well-characterized fluorescence quantum yield in the solvent of choice (e.g., unsubstituted Zinc Phthalocyanine (ZnPc) in DMSO, ΦF = 0.20).[1][4]
-
Sample: The phthalocyanine derivative of interest.
-
Solvent: Spectroscopic grade, ensuring both the sample and standard are soluble and stable.
b. Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
It is crucial to use the same instrument parameters (e.g., excitation and emission slit widths) for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The resulting plots should be linear. Determine the gradient (slope) of each line.
-
-
Calculation: The fluorescence quantum yield of the sample (ΦF,S) is calculated using the following equation:
ΦF,S = ΦF,R × (GradS / GradR) × (nS2 / nR2)
Where:
-
ΦF,R is the fluorescence quantum yield of the reference.
-
GradS and GradR are the gradients of the plots for the sample and reference, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample and reference, respectively (if different).
-
Singlet Oxygen Quantum Yield (ΦΔ) Determination (Chemical Quenching Method)
This method involves the use of a chemical scavenger that reacts with singlet oxygen, leading to a measurable change in its concentration, typically monitored by UV-Vis spectroscopy. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used scavenger.
a. Materials and Instrumentation:
-
UV-Vis Spectrophotometer.
-
Light Source: A lamp with a suitable filter to excite the photosensitizer at a wavelength where the scavenger does not absorb.
-
Quartz Cuvettes: 1 cm path length.
-
Standard: A photosensitizer with a known singlet oxygen quantum yield (e.g., unsubstituted ZnPc in DMSO, ΦΔ = 0.67).[1]
-
Sample: The phthalocyanine derivative being tested.
-
Scavenger: 1,3-Diphenylisobenzofuran (DPBF).
-
Solvent: Air-saturated, spectroscopic grade.
b. Procedure:
-
Solution Preparation: Prepare solutions of the sample and the standard in the chosen solvent. Add a known concentration of DPBF to each solution. The initial absorbance of DPBF at its maximum (~415-417 nm) should be around 1.0. The concentration of the photosensitizer should be adjusted to have a specific absorbance at the irradiation wavelength.
-
Irradiation:
-
Place the cuvette containing the sample and DPBF in the UV-Vis spectrophotometer.
-
Irradiate the solution with the light source for specific time intervals.
-
After each irradiation interval, record the full UV-Vis spectrum, paying close attention to the decrease in the absorbance of DPBF.
-
Ensure that the Q-band of the phthalocyanine does not degrade during the experiment, indicating that the photosensitizer is stable under the experimental conditions.[2]
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.
-
The slope of this plot gives the rate of DPBF decomposition.
-
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ,S) is calculated using the following equation:
ΦΔ,S = ΦΔ,R × (RS / RR) × (Iabs,R / Iabs,S)
Where:
-
ΦΔ,R is the singlet oxygen quantum yield of the reference.
-
RS and RR are the rates of DPBF decomposition for the sample and the reference, respectively.
-
Iabs,S and Iabs,R are the rates of light absorption by the sample and the reference, respectively.
-
Mandatory Visualization
The following diagrams illustrate the key photophysical processes and the experimental workflow for determining quantum yields.
Caption: Key photophysical pathways in a phthalocyanine molecule.
Caption: Experimental workflows for quantum yield determination.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Newly synthesized peripherally octa-substituted zinc phthalocyanines carrying halogen terminated phenoxy-phenoxy moiety: comparative photochemical and photophysical features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution on 4,5-Dichlorophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of the nucleophilic aromatic substitution (SNA r) reaction of 4,5-dichlorophthalonitrile. Due to a lack of specific published kinetic data for this compound, this document offers a comparison with the closely related and well-studied 4-nitrophthalonitrile. Furthermore, detailed experimental protocols for conducting kinetic analysis on this compound using common laboratory techniques are presented.
Introduction
This compound is a key intermediate in the synthesis of a wide range of functionalized organic molecules, most notably as a precursor to peripherally substituted phthalocyanines. These resulting compounds have significant applications in materials science and medicinal chemistry, particularly as photosensitizers in photodynamic therapy (PDT). The introduction of various nucleophiles onto the phthalonitrile core allows for the fine-tuning of the physicochemical properties of the final products. Understanding the kinetics of these substitution reactions is crucial for optimizing reaction conditions, controlling product distribution, and scaling up synthetic processes.
The reaction proceeds via a nucleophilic aromatic substitution (SNA r) mechanism. The two electron-withdrawing cyano groups activate the aromatic ring, facilitating the attack of a nucleophile and the subsequent displacement of a chloride ion.
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the reaction of 4-nitrophthalonitrile with various phenolic nucleophiles. It is anticipated that this compound would exhibit similar reactivity trends, with the reaction rate being influenced by the nucleophilicity of the attacking species and the reaction conditions.
Table 1: Second-Order Rate Constants for the Reaction of 4-Nitrophthalonitrile with Various Phenolic Nucleophiles in DMF at 80°C with K₂CO₃ as Base.
| Nucleophile (Substituted Phenol) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 4-tert-butylphenol | Data not explicitly provided as rate constant, but high yield (95%) in 6h suggests a favorable rate. | [1] |
| 2-naphthol | Qualitative data: 92% yield after 8 hours at 100°C in DMSO. | [1] |
| 4-aminophenol | Qualitative data: 88% yield after 5 hours at 70°C. | [1] |
Note: The data for 4-nitrophthalonitrile is presented to illustrate the expected trends in reactivity. It is reasonable to hypothesize that electron-donating groups on the nucleophile will increase the reaction rate, while electron-withdrawing groups will decrease it.
Experimental Protocols for Kinetic Analysis
To address the gap in the literature, the following detailed experimental protocols are provided for the kinetic analysis of the reaction of this compound with a representative nucleophile, for example, a substituted phenol. These protocols are based on standard methodologies for monitoring SNA r reactions.
Protocol 1: Kinetic Analysis using UV-Visible Spectrophotometry
This method is suitable when there is a significant change in the UV-Vis spectrum upon the conversion of reactants to products.
1. Materials and Equipment:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and magnetic stirrer
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.01 M).
-
Prepare a stock solution of the substituted phenol in anhydrous DMF (e.g., 0.1 M).
-
Prepare a stock solution of K₂CO₃ in anhydrous DMF (e.g., 0.2 M).
-
-
Determination of λmax:
-
Record the UV-Vis spectra of the starting material (this compound) and the expected product (4-alkoxy-5-chlorophthalonitrile, which can be synthesized and isolated in a separate preparatory reaction) to identify a wavelength (λmax) where the product has significant absorbance and the starting material has minimal absorbance.
-
-
Kinetic Run:
-
Set the spectrophotometer to the determined λmax and equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 80 °C).
-
In a quartz cuvette, place a defined volume of the this compound stock solution and the K₂CO₃ stock solution in DMF.
-
Initiate the reaction by adding a defined volume of the pre-heated substituted phenol stock solution to the cuvette.
-
Immediately start recording the absorbance at λmax as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics under the condition of a large excess of the nucleophile.
-
Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.
-
Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy
This method is particularly useful for tracking the disappearance of a reactant and the appearance of a product simultaneously, providing detailed mechanistic insights.
1. Materials and Equipment:
-
This compound
-
Substituted phenol
-
Anhydrous potassium carbonate
-
Deuterated N,N-dimethylformamide (DMF-d₇)
-
NMR spectrometer
-
NMR tubes
2. Procedure:
-
Preparation of the Reaction Mixture:
-
In an NMR tube, dissolve a known amount of this compound and the substituted phenol in DMF-d₇.
-
Acquire an initial ¹H NMR spectrum (t=0) to record the chemical shifts and integrals of the starting materials.
-
-
Initiation of the Reaction:
-
Add a known amount of anhydrous K₂CO₃ to the NMR tube, cap it, and shake vigorously to initiate the reaction.
-
Quickly place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between each spectrum should be chosen based on the expected reaction rate.
-
-
Data Analysis:
-
Identify characteristic signals for both the reactant (this compound) and the product (4-alkoxy-5-chlorophthalonitrile).
-
Integrate these signals in each spectrum. The concentration of the reactant and product at each time point is proportional to their respective integral values.
-
Plot the concentration of the reactant versus time to determine the reaction order and rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, with the slope equal to the second-order rate constant (k₂).
-
Visualizations
The following diagrams illustrate the logical workflow for the experimental setups described above.
Caption: Workflow for Kinetic Analysis using UV-Visible Spectrophotometry.
Caption: Workflow for Kinetic Analysis using ¹H NMR Spectroscopy.
Conclusion
While direct quantitative kinetic data for the reaction of this compound with various nucleophiles is currently limited in the scientific literature, this guide provides a framework for understanding and investigating these important reactions. By drawing comparisons with structurally similar compounds like 4-nitrophthalonitrile and employing the detailed experimental protocols provided, researchers can systematically evaluate the kinetics of these substitutions. Such studies are essential for the rational design and efficient synthesis of novel phthalocyanine-based materials and therapeutics. The provided workflows offer a clear and logical path for undertaking such kinetic analyses in a research setting.
References
A Tale of Two Isomers: A Side-by-Side Comparison of Metal Phthalocyanines Derived from 3,6- and 4,5-Dichlorophthalonitrile
For researchers, scientists, and drug development professionals, the precise molecular architecture of a compound is paramount. The subtle shift of a substituent can dramatically alter a molecule's properties and, consequently, its potential applications. In the realm of phthalocyanines, a class of synthetic porphyrin analogues with broad applications in materials science and medicine, the choice of precursor isomer is a critical determinant of the final product's characteristics. This guide provides a detailed side-by-side comparison of metal phthalocyanines synthesized from two common dichlorophthalonitrile isomers: the 3,6- and 4,5-isomers.
This comparison delves into the synthesis, spectroscopic, and electrochemical properties of the resulting non-peripherally substituted (from 3,6-dichlorophthalonitrile) and peripherally substituted (from 4,5-dichlorophthalonitrile) metal phthalocyanines. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the knowledge to select the optimal isomer for their specific application, be it in the development of novel photosensitizers for photodynamic therapy, advanced materials for electronics, or innovative catalytic systems.
Synthesis and Structural Isomerism
The cyclotetramerization of substituted phthalonitriles is the most common route to substituted phthalocyanines. The position of the substituents on the starting phthalonitrile dictates their location on the final phthalocyanine macrocycle. The use of 3,6-dichlorophthalonitrile leads to the formation of 1,4,8,11,15,18,22,25-octachlorophthalocyanine, where the chlorine atoms are located at the "non-peripheral" or α-positions. Conversely, the tetramerization of this compound yields 2,3,9,10,16,17,23,24-octachlorophthalocyanine, with chlorine atoms at the "peripheral" or β-positions.[1] This seemingly minor difference in substituent placement has profound implications for the molecule's electronic structure and physical properties.
References
Assessing the Purity of 4,5-Dichlorophthalonitrile Derivatives: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of elemental analysis as a primary method for the purity assessment of 4,5-dichlorophthalonitrile derivatives, complete with experimental data, detailed protocols, and comparisons to alternative techniques.
Elemental analysis, a cornerstone of chemical characterization, offers a quantitative determination of the elemental composition of a sample. For novel this compound derivatives, which are key precursors in the synthesis of phthalocyanines for applications in materials science and medicine, this technique provides a fundamental measure of purity by comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) against theoretically calculated values.
Comparative Data of Elemental Analysis for this compound Derivatives
The following table summarizes the theoretical and experimentally determined elemental composition of this compound and a representative derivative, 4,5-bis(3,4-dimethoxyphenyl)phthalonitrile. The data demonstrates the high accuracy of elemental analysis in confirming the empirical formula of these compounds. A close correlation between the found and calculated values, typically within a ±0.4% margin, is widely accepted as an indicator of high purity.[1][2]
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Deviation (%) | Reference |
| This compound | C₈H₂Cl₂N₂ | C | 48.78 | 48.75 | -0.03 | [3] |
| H | 1.02 | 1.05 | +0.03 | [3] | ||
| N | 14.22 | 14.18 | -0.04 | [3] | ||
| 4,5-bis(3,4-dimethoxyphenyl)phthalonitrile | C₂₄H₂₀N₂O₄ | C | 72.71 | 72.68 | -0.03 | [3] |
| H | 5.08 | 5.11 | +0.03 | [3] | ||
| N | 7.07 | 7.05 | -0.02 | [3] |
Table 1: Comparison of Calculated and Found Elemental Analysis Data for this compound and a Derivative.
Comparison with Alternative Purity Assessment Methods
While elemental analysis is a powerful tool, it is often used in conjunction with other analytical techniques to provide a comprehensive purity profile.
| Method | Principle | Advantages | Limitations |
| Elemental Analysis (EA) | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).[4][5][6] | Provides direct quantitative evidence of elemental composition and empirical formula. Highly accurate and precise for pure samples. | Does not distinguish between isomers. Insensitive to impurities with similar elemental composition. Requires a pure, homogenous sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, enabling the identification of the compound and any structurally related impurities. Quantitative NMR (qNMR) can determine purity against a certified standard. | Can be less sensitive to non-proton-containing impurities. Complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Highly sensitive for detecting impurities with different molecular weights. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. | Isomer differentiation can be challenging. Ionization efficiency can vary between compounds, affecting quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary and mobile phase. | Excellent for separating and quantifying impurities. Can be used for both qualitative and quantitative purity assessment. | Requires the development of a specific analytical method for each compound. Impurities that co-elute with the main peak may not be detected. |
Table 2: Comparison of Elemental Analysis with Other Common Purity Assessment Techniques.
Experimental Protocol: Elemental Analysis by Combustion
The following protocol outlines the general procedure for the determination of carbon, hydrogen, and nitrogen content in this compound derivatives using a modern automated elemental analyzer.
1. Sample Preparation:
-
Ensure the sample is homogenous and dry. Grinding the sample to a fine powder is recommended.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
Fold the capsule to enclose the sample and remove any air.
2. Instrument Setup and Calibration:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide on alumina, copper wires) and are at the correct operating temperatures (typically ~900-1000°C for combustion and ~650°C for reduction).[7]
-
Verify a continuous and pure flow of the carrier gas (typically helium).
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
3. Analysis:
-
Place the encapsulated sample into the autosampler.
-
Initiate the analysis sequence. The sample is dropped into the high-temperature combustion furnace in a pure oxygen environment.[6]
-
The combustion products (CO₂, H₂O, Nₓ, and others) are swept by the carrier gas through the reduction tube, where nitrogen oxides are converted to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a series of traps or a gas chromatography column to separate the individual components.
-
The concentration of each gas is measured by a thermal conductivity detector (TCD).
4. Data Processing:
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector response and the initial sample weight.
-
Compare the experimental results with the theoretically calculated values for the proposed molecular formula.
Workflow for Purity Assessment of this compound Derivatives
The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized this compound derivative, incorporating elemental analysis as a key validation step.
References
Safety Operating Guide
Essential Safety and Operational Guide for 4,5-Dichlorophthalonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,5-Dichlorophthalonitrile in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Appearance | White to almost white powder or crystal[1][2] |
| Molecular Formula | C₈H₂Cl₂N₂[3] |
| Molecular Weight | 197.02 g/mol [3] |
| Melting Point | 180-185 °C[1] |
| Purity | >98.0% (GC)[1][2] |
| Synonyms | 1,2-Dichloro-4,5-dicyanobenzene[1][2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic and hazardous.[1][3] It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][3] Adherence to the following PPE guidelines is mandatory.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1-1989 (US) standards.[4] A face shield should be worn over goggles when there is a risk of splashing or explosion.[5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, should be worn.[6] Gloves must be inspected before use and disposed of after contact with the chemical.[5] |
| Body Protection | A chemical-resistant laboratory coat.[5] Long pants and closed-toe, closed-heel shoes are required to cover all skin.[5] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent respirator should be used when handling the powder.[6] Engineering controls, such as a chemical fume hood, are the primary means of exposure control.[4] |
Experimental Protocols: Safe Handling and Operational Plan
Strict adherence to the following procedures is crucial for the safe handling of this compound.
1. Engineering Controls and Ventilation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[1][2][4]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[4]
2. Handling and Storage:
-
Avoid breathing dust, fumes, or vapors.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep the container tightly closed and store it in a dry, well-ventilated, and locked area.[2]
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
3. Emergency First-Aid Procedures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1][2]
-
If on Skin: Immediately wash the affected area with plenty of water. If skin irritation occurs or you feel unwell, seek medical attention.[1][2]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][7] If eye irritation persists, get medical advice.[1]
-
If Swallowed: Immediately call a poison center or doctor. Rinse the mouth with water.[1][2]
Chemical Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
1. Spill Response Protocol:
-
Minor Spill: For a small, manageable spill, evacuate personnel from the immediate area. Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
Major Spill: In the event of a large spill, evacuate the laboratory immediately and prevent others from entering. Contact your institution's environmental health and safety department for assistance.[7]
2. Waste Disposal Protocol:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container at an approved waste disposal facility.[1] Do not dispose of it in standard laboratory trash or down the drain.
-
Empty containers should be managed as hazardous waste unless properly decontaminated. All waste containers must be clearly labeled with the contents and associated hazards and kept tightly sealed.[8]
Emergency Spill Workflow
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for a this compound spill response.
References
- 1. This compound | 139152-08-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 139152-08-2 | TCI AMERICA [tcichemicals.com]
- 3. This compound | C8H2Cl2N2 | CID 853747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 4,5-ジクロロフタロニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
